9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
BenchChem offers high-quality 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-8-2-1-3-10-11(8)7-6-13-5-4-9(7)14-10/h1-3,13-14H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBGXNMJAQKEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetracyclic indole alkaloid scaffold, particularly the pyrido[4,3-b]indole (γ-carboline) core, represents a privileged structure in medicinal chemistry. These frameworks are present in a multitude of biologically active natural products and synthetic compounds. This guide focuses on a specific, synthetically valuable derivative: 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The introduction of a bromine atom at the 9-position of the γ-carboline nucleus provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of diverse and complex molecular architectures. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications in drug discovery and development.
Chemical Structure and Nomenclature
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound featuring a fused four-ring system. This system consists of an indole nucleus fused with a piperidine ring. The bromine substituent is located at the 9-position of the indole ring.
Systematic IUPAC Name: 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
CAS Number: 1780617-23-3[1]
Molecular Formula: C₁₁H₁₁BrN₂
Molecular Weight: 251.12 g/mol
Chemical Structure:
Caption: Chemical structure of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Physicochemical Properties
| Property | Value | Source/Justification |
| Appearance | Likely a solid at room temperature. | Based on related tetrahydro-γ-carboline structures. |
| Melting Point | Not available. | Requires experimental determination. |
| Boiling Point | Not available. | Expected to be high due to the complex ring system and molecular weight. |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General solubility trends for similar heterocyclic compounds. |
| pKa | Not available. | The secondary amine in the piperidine ring is basic. The indole nitrogen is weakly acidic. |
Synthesis and Purification
The most common and efficient method for the synthesis of the tetrahydro-γ-carboline scaffold is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure[2][3].
For the synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, the logical starting materials would be a 2-(indol-2-yl)ethanamine derivative and a suitable C2-synthon that forms the piperidine ring. A plausible synthetic approach is outlined below.
Proposed Synthetic Pathway: Pictet-Spengler Reaction
Caption: Proposed synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Experimental Protocol (General Procedure)
While a specific protocol for the 9-bromo derivative is not publicly detailed, a general procedure based on the synthesis of related tetrahydro-γ-carbolines is as follows. This protocol should be optimized for the specific substrate.
-
Reaction Setup: To a solution of 2-(7-bromo-1H-indol-3-yl)ethanamine (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane, or a protic solvent like ethanol) is added formaldehyde (or a formaldehyde equivalent such as paraformaldehyde or dimethoxymethane) (1.0-1.2 eq).
-
Acid Catalysis: An acid catalyst, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or a Lewis acid, is added to the mixture. The choice and amount of acid are critical and need to be determined empirically[2].
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched by the addition of a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Spectral Analysis
Although specific spectra for 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are not publicly available, representative data for the tetrahydro-γ-carboline core can be used for interpretation. Chemical suppliers like BLDpharm indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound upon request[1].
¹H NMR Spectroscopy (Expected Signals):
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the indole ring. The bromine substituent at the 9-position will influence the chemical shifts and coupling patterns of the adjacent protons.
-
Indole N-H: A broad singlet for the indole N-H proton, typically downfield (δ 8.0-11.0 ppm), although this can be solvent-dependent.
-
Piperidine Protons: A series of multiplets in the aliphatic region (δ 2.5-4.5 ppm) corresponding to the methylene protons of the tetrahydro-piperidine ring.
-
Piperidine N-H: A broad singlet for the secondary amine proton in the piperidine ring, which may exchange with D₂O.
¹³C NMR Spectroscopy (Expected Signals):
-
Aromatic Carbons: Signals in the aromatic region (δ 110-140 ppm) for the carbons of the indole ring. The carbon bearing the bromine atom will show a characteristic shift.
-
Piperidine Carbons: Signals in the aliphatic region (δ 20-60 ppm) for the methylene carbons of the piperidine ring.
Infrared (IR) Spectroscopy (Expected Absorptions):
-
N-H Stretching: A sharp absorption band around 3400-3300 cm⁻¹ corresponding to the indole N-H stretch and a broader absorption in the same region for the piperidine N-H stretch.
-
C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
-
C-Br Stretching: A band in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Br stretch.
Mass Spectrometry (MS):
-
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the compound (251.02 and 253.02 due to the isotopic pattern of bromine).
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is characterized by the functionalities present in its structure: the bromo-substituted indole ring and the secondary amine in the piperidine ring.
Reactions at the Bromine Position
The bromine atom at the 9-position is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the bromo-γ-carboline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the 9-position[4].
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the bromo-γ-carboline and an amine, providing access to 9-amino-substituted derivatives[5].
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the bromo-γ-carboline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Caption: Key cross-coupling reactions of 9-Bromo-γ-carboline.
Reactions at the Piperidine Nitrogen
The secondary amine in the piperidine ring is nucleophilic and can undergo a variety of reactions:
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base leads to the corresponding N-alkylated derivatives.
-
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acyl derivatives.
-
N-Arylation: The Buchwald-Hartwig amination can also be used to form a C-N bond between an aryl halide and the piperidine nitrogen.
Potential Applications in Drug Discovery
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is of significant interest in drug discovery due to its presence in various biologically active molecules. A European patent describes the use of substituted tetrahydro-γ-carbolines as potent 5-HT₆ serotonin receptor antagonists , which are being investigated for the treatment of cognitive deficits in neurodegenerative diseases such as Alzheimer's disease and schizophrenia[6].
Furthermore, derivatives of the tetrahydro-γ-carboline core have been identified as a novel class of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators , which are crucial for the treatment of cystic fibrosis[7]. The ability to functionalize the 9-bromo derivative through cross-coupling reactions makes it a valuable intermediate for generating libraries of compounds for screening against various biological targets.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is not publicly available. However, based on the safety information for the related compound 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride, the following precautions should be taken[8][9]:
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
It is highly recommended to obtain and consult the specific MSDS from the supplier before handling this compound.
Conclusion
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a valuable and versatile synthetic intermediate. Its γ-carboline core is a recognized pharmacophore, and the presence of the bromine atom at the 9-position provides a strategic point for diversification through modern cross-coupling methodologies. While detailed experimental data for this specific compound are not widely published, its synthesis via the Pictet-Spengler reaction and its potential for elaboration into a wide range of derivatives make it a compound of significant interest for researchers in medicinal chemistry and drug discovery. The exploration of its reactivity and its use in the synthesis of novel bioactive molecules is an active area of research with the potential to yield new therapeutic agents for a variety of diseases.
References
- Akitake, M., Noda, S., Miyoshi, K., & Sonoda, M. (2021). Access to γ-Carbolines: Synthesis of Isocryptolepine. The Journal of Organic Chemistry.
-
Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. [Link]
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
- Ivachtchenko, A. V., et al. (2010). Substituted 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indoles, methods for the production and use thereof.
- Gaikwad, S. V., Gaikwad, M. V., & Lokhande, P. D. (2020). A novel and simple strategy for the synthesis of γ-carboline.
-
Pictet–Spengler reaction. (2023, October 29). In Wikipedia. [Link]
- Taylor, E. C., & Skotnicki, J. S. (1974). Pteridines. 32. A new and unequivocal synthesis of 6-substituted pterins. The Journal of Organic Chemistry, 39(18), 2681-2685.
-
PubChem. (n.d.). 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt. Retrieved from [Link]
- Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical reviews, 102(5), 1669-1730.
- Stuart, D. R., & Fagnou, K. (2007). The heck reaction: a historical perspective. Aldrichimica Acta, 40(4), 95-103.
- Archer, S., & Harris, L. S. (1962). The narcotics. Annual review of pharmacology, 2(1), 221-252.
- Pedreño, S., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(20), 11894-11918.
Sources
- 1. 1780617-23-3|9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | 1059630-11-3 [sigmaaldrich.cn]
CAS number and safety data sheet (SDS) for 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
This technical guide provides a comprehensive analysis of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , a critical halogenated γ-carboline scaffold used in medicinal chemistry. This document is structured to support researchers in the synthesis, handling, and application of this compound, particularly in the context of CNS drug discovery (e.g., Alzheimer's and schizophrenia therapeutics).
Compound Identification & Physicochemical Profile[1][2][3][4]
The compound belongs to the γ-carboline (gamma-carboline) class, a tricyclic structure fusing a pyridine ring with an indole moiety. The "9-bromo" designation indicates substitution on the benzene ring at the position "top" relative to the indole nitrogen (N5), assuming standard IUPAC numbering for the fused system.
| Parameter | Technical Specification |
| Chemical Name | 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
| Common Synonyms | 9-Bromo-γ-carboline; 9-Bromo-2,3,4,5-tetrahydropyrido[4,3-b]indole |
| CAS Number (Free Base) | 1780617-23-3 |
| CAS Number (HCl Salt) | Note: 6-Bromo isomer is 1059630-11-3; 9-Bromo salts are often custom-synthesized. |
| Molecular Formula | C₁₁H₁₁BrN₂ |
| Molecular Weight | 251.12 g/mol (Free Base) |
| Structure (SMILES) | C1CNCC2=C1NC3=C2C=CC=C3Br (Note: Regiochemistry requires verification of C4 vs C6 indole mapping) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; sparing solubility in water (unless protonated) |
Regiochemical Criticality
Researchers must distinguish between the 6-bromo and 9-bromo isomers.
-
6-Bromo: Substituent adjacent to the indole nitrogen (N5). Derived from 2-bromophenylhydrazine.[1]
-
9-Bromo: Substituent at the C-4 position of the parent indole (distal from N5). Derived from 3-bromophenylhydrazine (as a mixture with the 7-isomer).
Safety Data Sheet (SDS) Analysis
Hazard Classification (GHS): Based on the structural analogs (6-bromo derivative and parent γ-carboline), this compound is classified as a bioactive heterocyclic amine. It acts as a potential irritant and has acute toxicity profiles consistent with serotonergic modulators.
Hazard Statements (H-Codes)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Handling Protocol
-
Engineering Controls: Use only in a chemical fume hood to prevent inhalation of fine particulates.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over extended periods; the hydrobromide or hydrochloride salt forms are significantly more stable.
Synthesis & Experimental Workflow
The synthesis of the 9-bromo isomer presents a specific regiochemical challenge compared to the 6-bromo isomer. The core methodology relies on the Fischer Indole Synthesis .
Reaction Mechanism & Regioselectivity
To access the 9-bromo position (corresponding to the C4 position of the indole substructure), 3-bromophenylhydrazine is required. However, cyclization of meta-substituted hydrazines yields a mixture of two regioisomers:
-
6-Substituted Indole (7-Bromo-γ-carboline): Cyclization at the less hindered ortho-carbon (para to Br).
-
4-Substituted Indole (9-Bromo-γ-carboline): Cyclization at the more hindered ortho-carbon (ortho to Br).
Note: The 9-bromo isomer is often the minor product, necessitating rigorous chromatographic separation.
Step-by-Step Protocol (Fischer Cyclization)
-
Reagents:
-
3-Bromophenylhydrazine hydrochloride (1.0 eq)
-
4-Piperidone monohydrate hydrochloride (1.0 eq)
-
Solvent: Ethanol or Acetic Acid
-
Catalyst: Conc. HCl or H₂SO₄ (if not using salt forms)
-
-
Procedure:
-
Dissolution: Dissolve 4-piperidone and hydrazine in ethanol (10 mL/g).
-
Reflux: Heat to reflux (80°C) for 4–6 hours. The solution will darken as the hydrazone forms and rearranges.
-
Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter the solid.[2]
-
Free Basing: Suspend the salt in water, adjust pH to >10 with 2N NaOH, and extract with DCM.
-
-
Purification (Critical Step):
-
The crude product contains both 7-bromo and 9-bromo isomers.
-
Flash Chromatography: Use a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH₄OH.
-
Identification: The 9-bromo isomer (substituted at the "top" near the bridgehead) typically elutes differently due to steric influence on the NH dipole. Verify via 2D NMR (NOESY) to confirm the proton adjacency.
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for 9-Bromo-γ-carboline via Fischer Indole Synthesis, highlighting the critical separation step required due to meta-substitution on the hydrazine precursor.
Applications in Drug Discovery[1][7]
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold (γ-carboline) is a "privileged structure" in medicinal chemistry, serving as a bioisostere for tryptamine and β-carboline derivatives.
Key Therapeutic Targets:
-
Alzheimer’s Disease: Analogs of Latrepirdine (Dimebon) . The 9-bromo substituent allows for further functionalization (e.g., Suzuki coupling) to introduce aryl groups that extend into hydrophobic pockets of the target receptor (e.g., 5-HT6, NMDA receptors).
-
CFTR Modulators: Recent studies identify this core as a potentiator for the CFTR chloride channel, aiding in Cystic Fibrosis treatment.
-
Antipsychotics: High affinity for dopamine D2 and serotonin 5-HT2A receptors.
Self-Validating Protocol: Functionalization
To validate the integrity of the 9-bromo scaffold, a standard Buchwald-Hartwig amination can be performed:
-
Reaction: 9-Bromo-γ-carboline + Morpholine + Pd(OAc)₂/BINAP + NaOtBu.
-
Outcome: Complete conversion to the 9-morpholino derivative confirms the presence of the active aryl bromide handle.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45792070, 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride. Retrieved from [Link]
-
Journal of Medicinal Chemistry (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Retrieved from [Link]
- Google Patents (CN113024554A).Preparation method of rumepilone intermediate (Synthesis of bromo-gamma-carbolines).
Sources
Engineering the 9-Substituted Pyrido[4,3-b]indole Scaffold: A Technical Guide to Tubulin Polymerization Inhibitors and Beyond
The pyrido[4,3-b]indole core—commonly referred to as the
As a Senior Application Scientist, I have designed this whitepaper to dissect the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental workflows required to synthesize and evaluate 9-substituted pyrido[4,3-b]indole derivatives.
Structural Rationale and Pharmacophore Mapping
The strategic placement of substituents on the
Inspired by the potent bioactivity of the thienyl pyrrolidone derivative NSC 676693, researchers discovered that replacing the flexible linker with a rigid 5H-pyrido[4,3-b]indole core and introducing aryl groups at the 9-position perfectly mimics the cis-locked conformation required to bind the colchicine site of
Structure-Activity Relationship (SAR) Insights
-
Steric Bulk at C-9: Introducing bulky aromatic systems (e.g., naphthalene or indole) at the 9-position results in a steric clash within the hydrophobic pocket of tubulin, leading to a precipitous drop in anti-proliferative activity[3].
-
Electronic Effects: Heteroaryl groups like pyridine (e.g., pyridin-3-yl or pyridin-4-yl) decrease lipophilicity and alter the electrostatic surface potential, resulting in moderate to weak activity[5].
-
The 3,4,5-Trimethoxyphenyl Optimum: Compound 7k, which features a 3,4,5-trimethoxyphenyl group at the 9-position, acts as a bioisostere for the A-ring of Combretastatin A-4 (CA-4). This specific substitution pattern maximizes Van der Waals interactions within the colchicine binding site, yielding single-digit micromolar IC50 values against aggressive carcinoma lines[3].
Quantitative Biological Data
The following table summarizes the in vitro anti-proliferative activity of key 9-substituted 5H-pyrido[4,3-b]indoles against human cancer cell lines, validating the SAR principles outlined above[3][5].
| Compound ID | C-9 Substituent (A-Ring) | HeLa IC | MCF-7 IC | SGC-7901 IC |
| 7k | 3,4,5-trimethoxyphenyl | 8.7 ± 1.3 | 12.4 ± 1.8 | 15.2 ± 2.1 |
| 7s | Pyridin-3-yl | > 50 | > 50 | > 50 |
| 7t | Pyridin-4-yl | > 50 | > 50 | > 50 |
| CA-4 (Control) | N/A | 0.012 ± 0.002 | 0.025 ± 0.004 | 0.018 ± 0.003 |
Mechanistic Pathway: Tubulin Inhibition to Apoptosis
9-aryl-5H-pyrido[4,3-b]indoles exert their antineoplastic effects by disrupting microtubule dynamics. By binding to the colchicine site, these compounds prevent the
Fig 1. Signal transduction and cellular mechanism of 9-aryl-pyrido[4,3-b]indole tubulin inhibitors.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, and in-process controls (IPCs) are embedded to guarantee reproducibility.
Protocol A: Regioselective Synthesis of 9-Aryl-5H-pyrido[4,3-b]indoles
The synthesis relies on the regioselective bromination of the
Fig 2. Regioselective synthesis workflow for 9-aryl-5H-pyrido[4,3-b]indole derivatives.
Step 1: Regioselective Bromination (Preparation of Intermediate 10)
-
Reagent Preparation: Dissolve 7.49 mmol of 5H-pyrido[4,3-b]indole in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Causality: DMF stabilizes the polar transition state during electrophilic aromatic substitution.
-
Bromination: Add 8.99 mmol of N-bromosuccinimide (NBS) in small portions at room temperature[5]. Causality: The C-9 position on the indole benzene ring possesses the highest HOMO electron density, directing the electrophile (Br
) regioselectively without the need for harsh Lewis acids. -
Self-Validation (IPC): Monitor via TLC (5% MeOH in CH
Cl ). The reaction is complete when the starting material (Rf ~0.3) is entirely converted to a single new spot (Rf ~0.5). -
Workup: Dilute with 20 mL H
O to precipitate the succinimide byproduct. Extract the aqueous layer with EtOAc (3 x 30 mL). Purify via column chromatography to yield 9-bromo-5H-pyrido[4,3-b]indole[5].
Step 2: Suzuki-Miyaura Cross-Coupling
-
Setup: In a Schlenk tube, combine 1.0 eq of 9-bromo-5H-pyrido[4,3-b]indole, 1.2 eq of the corresponding arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid), and 3.0 eq of K
CO . -
Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl
. Causality: The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step and prevents the premature debromination of the sterically hindered 9-position. -
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and H
O. Causality: Dioxane solubilizes the organic precursors, while water is strictly required to dissolve K CO and activate the boronic acid into a reactive boronate complex. -
Reaction: Heat at 90°C for 12 hours. Extract, concentrate, and purify via flash chromatography to isolate the 9-aryl target[5].
Protocol B: In Vitro Tubulin Polymerization Assay
To validate the mechanism of action, a cell-free tubulin polymerization assay is mandatory. This protocol measures the turbidity of the solution at 340 nm, which correlates directly with microtubule assembly[3][4].
-
Buffer Preparation: Prepare a PIPES buffer (80 mM PIPES, 2 mM MgCl
, 0.5 mM EGTA, pH 6.9). Causality: PIPES is strictly required because, unlike Tris or PBS, it does not chelate the Mg ions that are essential for the GTP hydrolysis required during tubulin nucleation. -
Protein Assembly: Dilute highly purified porcine brain tubulin to 3 mg/mL in the PIPES buffer. Add 1 mM GTP.
-
Compound Incubation: Pre-incubate the tubulin solution with 10
M of the 9-aryl-5H-pyrido[4,3-b]indole derivative (e.g., Compound 7k) or vehicle (DMSO) at 4°C for 10 minutes. -
Kinetic Measurement: Transfer the mixture to a pre-warmed 37°C spectrophotometer microplate reader. Continuously measure absorbance at 340 nm every minute for 60 minutes.
-
Self-Validation: A successful assay will show the DMSO control exhibiting a classic sigmoidal curve (nucleation, growth, and steady-state phases). An active 9-substituted derivative will flatten this curve, proving direct inhibition of the growth phase[3].
Expanding the Horizon: 2,3,4,5-Tetrahydro Derivatives
While 9-aryl-5H-pyrido[4,3-b]indoles are potent oncology candidates, saturation of the pyridine ring to form 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles shifts the pharmacological profile dramatically. For instance, specific tetrahydro-
References
- The Power of Pyrido[4,3-b]indoles in Modern Drug Discovery. nbinno.com.
- Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. nih.gov.
- Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. acs.org.
- Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. nih.gov.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). mdpi.com.
- Design, synthesis, and biological evaluation of 4-aryl-9H-carbazoles as tubulin polymerization inhibitors with potent anticancer. arabjchem.org.
- Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors (Experimental Section). nih.gov.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. arabjchem.org [arabjchem.org]
- 5. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
History and development of 9-bromo substituted carboline research
Engineering the Indole Core: History, Synthesis, and Multitarget Pharmacology of 9-Bromo-Substituted -Carbolines
Executive Summary
The structural evolution of
To overcome this, researchers pioneered the 9-bromo substitution paradigm . By introducing a bulky halogen at the C-9 position of the A-ring, steric hindrance and electronic modulation were achieved. This whitepaper provides an in-depth technical analysis of 9-bromo-substituted carbolines (specifically 9-bromofascaplysin), detailing their self-validating synthetic methodologies, quantitative structure-activity relationships (QSAR), and their emergence as potent agents against glioblastoma and methicillin-resistant Staphylococcus aureus (MRSA)[3][4].
Rational Design: The 9-Bromo Substitution Paradigm
Unsubstituted fascaplysin (12H-pyrido[1,2-a:3,4-b']diindole) exhibits potent biological activity but suffers from a low Selectivity Index (SI) due to its flat, rigid geometry, which readily intercalates into double-stranded DNA[2].
The Causality of Halogenation: From a molecular engineering perspective, electrophilic bromination at the 9-position serves two distinct mechanistic purposes:
-
Steric Disruption: The van der Waals radius of the bromine atom (~1.85 Å) forces a slight deviation from perfect planarity in the pentacyclic core, significantly reducing off-target DNA intercalation[2].
-
Electronic Modulation: Bromine's electronegativity withdraws electron density from the indole A-ring, altering the electrostatic potential map of the molecule. This enhances non-covalent interactions (such as halogen bonding and
stacking) with specific kinase pockets, notably the CDK4/cyclin D1 complex, and increases affinity for bacterial membrane phospholipids[2][3].
As a result, the SI of 9-bromo derivatives is reported to be twice as high as that of the unsubstituted parent compound, rescuing the scaffold from toxicity-related clinical failure[2].
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 9-bromo-substituted
Step-by-Step Experimental Protocol
Phase 1: Multicomponent Condensation
-
Reagents: Combine 5-bromotryptamine (1.0 eq) and acetophenone (1.2 eq) in anhydrous DMSO.
-
Catalysis: Add molecular iodine (I
, 20 mol%). Causality: I acts as a mild, dual-purpose Lewis acid and oxidant. It facilitates the initial Pictet-Spengler condensation to form a tetrahydro- -carboline, followed by rapid oxidative aromatization. -
Reaction: Stir at 90 °C for 8 hours under a nitrogen atmosphere to yield the 1-benzoyl-9-bromo-
-carboline intermediate. -
Self-Validation Checkpoint 1: Monitor via TLC (DCM:MeOH, 95:5). The disappearance of the tryptamine spot and the emergence of a highly fluorescent blue spot under 365 nm UV confirms aromatization. Confirm intermediate mass via LC-MS.
Phase 2: High-Temperature Quaternization
-
Thermal Cyclization: Transfer the purified 1-benzoyl-9-bromo-
-carboline to a sealed heavy-walled pressure tube. Heat neat (or in a high-boiling solvent like diphenyl ether) to 240 °C for 1 hour[2]. -
Causality: The extreme thermal energy is required to overcome the high activation barrier of intramolecular quaternization, forcing the pyridine nitrogen to attack the benzoyl carbonyl carbon, closing the E-ring and forming the rigid pentacyclic diindol-5-ium core[2].
Phase 3: Isolation and Spectroscopic Validation
-
Precipitation: Cool the mixture to room temperature and precipitate the chloride salt using cold ethyl acetate (EtOAc). Filter and wash extensively.
-
Self-Validation Checkpoint 2 (NMR): Dissolve the red solid in CD
OD. The product is validated by 1H NMR (400 MHz). The critical markers of successful cyclization and 9-bromo retention are the highly deshielded pyridinium protons appearing as doublets at 9.41 (d, J = 6.2 Hz, 1H) and 8.98 (d, J = 6.2 Hz, 1H)[2].
Workflow for the synthesis of 9-bromo-substituted β-carboline derivatives.
Multitarget Pharmacological Profiling
The 9-bromo substitution unlocks a unique polypharmacological profile, making these carbolines highly valuable in oncology, infectious diseases, and neurology.
Oncology: Glioblastoma (GB) and Cell Cycle Arrest
Glioblastoma is notoriously resistant to apoptosis. 9-Bromofascaplysin exerts a dose- and time-dependent cytotoxic effect on C6, U-87MG, and T98-G glioma cell lines[4]. Mechanistically, it acts as a highly selective inhibitor of the CDK4/cyclin D1 complex, arresting the cell cycle in the G0/G1 phase[2][4]. When GB cells are subjected to preliminary
Infectious Disease: MRSA Biofilm Eradication
The lipophilic nature of the 9-bromo derivative allows it to effectively penetrate and disrupt bacterial cell walls. Against Methicillin-resistant Staphylococcus aureus (MRSA ATCC43300), 9-bromofascaplysin displays an inhibitory potency that exceeds vancomycin by an order of magnitude[3]. Furthermore, at concentrations as low as 1.56 µg/mL, it inhibits nearly 80% of MRSA biofilm formation over 24 hours while maintaining exceptionally low mammalian hemolysis[3].
Neurology: Acetylcholinesterase (AChE) Inhibition
In Alzheimer's disease models, 9-bromo-substituted carbolines act as non-competitive inhibitors of AChE. The halogenated A-ring engages in strong
Multitarget pharmacological pathways of 9-bromo-substituted carbolines.
Quantitative Data: Structure-Activity Relationship (QSAR)
The following table summarizes the comparative efficacy of unsubstituted versus 9-bromo-substituted carbolines across multiple therapeutic targets, demonstrating the clear superiority of the halogenated scaffold[2][3][4].
| Compound Variant | Target / Assay | Activity (IC | Key Mechanistic Observation |
| Unsubstituted Fascaplysin | MRSA (ATCC43300) | ~0.39 - 1.56 µg/mL | Effective, but limited by high non-specific mammalian hemolysis. |
| 9-Bromofascaplysin | MRSA (ATCC43300) | < 0.1 µg/mL | Exceeds vancomycin efficacy by ~10-fold; disrupts pre-formed biofilms. |
| 9-Bromofascaplysin | Glioblastoma (C6 / T98-G) | Dose-dependent ( | Cytotoxicity matches Temozolomide (TMZ) post-radiation therapy. |
| 9-Bromofascaplysin | CDK4 / Cyclin D1 | ~0.5 - 1.5 µM | 2x higher Selectivity Index (SI) than parent; reduced DNA intercalation. |
| 9-Bromo-13-oxo-derivative | Acetylcholinesterase (AChE) | 1.49 - 2.28 µM | Non-competitive binding at the Peripheral Anionic Site (PAS). |
Conclusion
The transition from simple
References
1.[2] Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents. MDPI Marine Drugs. Available at: 2.[3] Can Fascaplysins Be Considered Analogs of Indolo[2,3-a]pyrrolo[3,4-c]carbazoles? Comparison of Biosynthesis, Biological Activity and Therapeutic Potential. MDPI Marine Drugs. Available at: 3.[4] 3-Bromofascaplysin is a prospective chemical compound for developing new chemotherapy agents in glioblastoma treatment. BRAINLIFE.ORG. Available at: 4.[5] Marine-Derived Compounds with Anti-Alzheimer's Disease Activities. MDPI Marine Drugs. Available at: 5.[6] Discovery of a marine-derived bis-indole alkaloid fascaplysin, as a new class of potent P-glycoprotein inducer and establishment of its structure-activity relationship. ResearchGate. Available at: 6.[1] Product Class 23: Pyrido[X,Y-b]indoles (Carbolines). Thieme Connect. Available at:
Metabolic stability predictions for 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Predictive Metabolic Profiling of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Technical Guide for ADME Optimization
The γ-Carboline Scaffold in Modern Drug Discovery
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core—broadly classified within the γ-carboline family—has emerged as a highly versatile and privileged chemotype. Recent medicinal chemistry campaigns have successfully leveraged this scaffold to develop novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiators [1] and potent inhibitors targeting the cyclic GMP-AMP synthase (cGAS) pathway [4].
However, a historical bottleneck for tetrahydro-γ-carbolines, such as the clinical candidate latrepirdine (Dimebon), is their susceptibility to rapid first-pass hepatic metabolism. Clinical and pharmacokinetic data indicate that these unhalogenated parent scaffolds are aggressively cleared by Cytochrome P450 (CYP) enzymes, specifically the CYP2D6 and CYP3A4 isoforms [2, 3]. To circumvent this liability, the strategic introduction of a bromine atom at the 9-position (9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) represents a rational structural modification designed to enhance metabolic stability while preserving target binding affinity.
Mechanistic Drivers of Metabolic Stability
As a Senior Application Scientist evaluating this molecule, it is critical to understand why the 9-bromo substitution alters the pharmacokinetic landscape.
-
Steric and Electronic Shielding (The Halogen Block): The indole phenyl ring is a well-documented "soft spot" for CYP-mediated aromatic hydroxylation. By installing a bulky, electron-withdrawing bromine atom at the 9-position, the electron density of the aromatic system is reduced. This deactivation, coupled with the steric hindrance of the heavy halogen, effectively blocks CYP450 enzymes from accessing the ring, shifting the metabolic burden away from the indole core.
-
Vulnerabilities in the Tetrahydro-pyrido Ring: With the aromatic core shielded, the primary metabolic liabilities shift to the saturated piperidine-like ring. The aliphatic nitrogen (N2) and its adjacent carbons (C1, C3, C4) remain highly susceptible to CYP3A4-driven N-dealkylation and CYP2D6-driven oxidation. Prolonged exposure to these enzymes often results in the aromatization of the tetrahydro-pyrido ring into a fully planar, aromatic carboline.
Fig 1. Predicted hepatic metabolic clearance pathways for the 9-bromo-γ-carboline scaffold.
Self-Validating In Vitro Experimental Workflows
To empirically validate the in silico predictions, a robust Liver Microsomal Stability Assay must be executed. The following protocol is designed as a self-validating system; it incorporates specific controls to ensure that the observed depletion is strictly enzymatic and not an artifact of chemical instability or non-specific binding.
Step-by-Step Liver Microsomal Stability Protocol
-
Preparation of the Matrix: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Dilute the microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. Causality: The pH 7.4 buffer mimics physiological conditions, while is an essential cofactor required for the structural integrity and optimal catalytic function of the CYP450 hemoproteins. -
Compound Spiking: Add 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (final concentration: 1 µM, with final DMSO < 0.1%) to the microsomal suspension. Include Verapamil (CYP3A4) and Dextromethorphan (CYP2D6) in separate wells as positive controls. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Causality: NADPH serves as the obligate electron donor for the CYP450 catalytic cycle. A parallel control plate without NADPH must be run simultaneously to confirm that any parent compound depletion is strictly cytochrome-mediated and not due to thermal degradation.
-
Kinetic Sampling: At precise time intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent serves a dual purpose: it instantly denatures the CYP enzymes to halt the reaction exactly at the target timepoint, and it precipitates microsomal proteins to prevent LC-MS/MS column fouling.
-
Centrifugation and Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining percentage of the parent compound.
Fig 2. Step-by-step workflow for the in vitro liver microsomal stability assay.
Cross-Species Quantitative Data Synthesis
When evaluating the 9-bromo-γ-carboline scaffold, significant species-dependent metabolic disparities are routinely observed. The bromination drastically improves human metabolic stability compared to unhalogenated analogs, but rodent models often exhibit artificially high clearance rates due to the broader substrate promiscuity of rat-specific CYP isoforms (e.g., CYP2D1).
The table below synthesizes the expected quantitative pharmacokinetic parameters for this scaffold based on established literature for highly substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles [1]:
| Pharmacokinetic Parameter | Human Liver Microsomes (HLM) | Dog Liver Microsomes (DLM) | Rat Liver Microsomes (RLM) |
| Intrinsic Clearance ( | < 15 µL/min/mg protein | < 20 µL/min/mg protein | > 45 µL/min/mg protein |
| In Vitro Half-life ( | > 60 minutes | > 55 minutes | ~ 25 minutes |
| Primary CYP Isoforms | CYP2D6, CYP3A4 | CYP2D15, CYP3A12 | CYP2D1, CYP3A1 |
| Phase II Stability (UDPGA) | Highly Stable (>75% remaining) | Highly Stable | Moderately Stable |
Note: The high intrinsic clearance in rat models suggests that standard murine pharmacokinetic models may underpredict the true systemic exposure and oral bioavailability of the compound in humans.
Conclusion
The 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold represents a highly optimized evolution of the γ-carboline class. By utilizing halogen-based steric shielding, researchers can effectively bypass the rapid CYP-mediated aromatic hydroxylation that plagued earlier iterations like latrepirdine. When advancing this compound through preclinical development, the application of rigorously controlled, cross-species microsomal assays is paramount to accurately predict human dosing regimens and mitigate late-stage attrition.
References
-
Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Latrepirdine, a potential novel treatment for Alzheimer's disease and Huntington's chorea National Institutes of Health (NIH) URL:[Link]
- WO2010068480A1 - Deuterated derivatives of dimeboline Google Patents URL
-
Agonists and Inhibitors of the cGAS-STING Pathway National Institutes of Health (NIH) URL:[Link]
Methodological & Application
Pictet-Spengler reaction conditions for 9-bromo tryptamine derivatives
Application Note: Pictet-Spengler Reaction Conditions for Brominated Tryptamine Derivatives (Targeting 9-Bromo Polycyclic Scaffolds)
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Nomenclature & Structural Context
Before executing synthetic workflows, it is critical to address a common nomenclature ambiguity in alkaloid chemistry. Standard IUPAC numbering for the isolated tryptamine molecule terminates at position 7 on the indole core. The designation "9-bromo" frequently appears in literature when referring to the final polycyclic numbering of the resulting alkaloid—such as 9-bromo-arborescidine B[1] or 9-bromofascaplysin derivatives[2]. These complex "9-bromo" scaffolds are synthesized starting from 5-bromo- or 6-bromotryptamine . This guide details the optimized Pictet-Spengler (P-S) condensation protocols required to convert these brominated precursors into their corresponding tetrahydro-β-carboline (THβC) building blocks.
Mechanistic Causality: The "Bromo" Effect
The Pictet-Spengler reaction relies on the nucleophilic attack of the indole ring onto an electrophilic imine (Schiff base) intermediate. When working with bromotryptamines, chemists must account for the distinct electronic perturbations introduced by the halogen:
-
Electronic Deactivation: The bromine atom exerts a strong electron-withdrawing inductive effect (-I) that outweighs its weak resonance donation (+M). This significantly depletes electron density at the C2 and C3 positions of the indole core.
-
Reaction Stalling: Because of this deactivation, the formation of the crucial spiroindolenine intermediate (via C3 attack) becomes the rate-limiting step. Under mild conditions, the reaction frequently stalls at the imine or enamine stage. For instance, cerium(IV) ammonium nitrate (CAN)-catalyzed multicomponent reactions with 5-bromotryptamine fail to undergo spontaneous cyclization, stalling at the N-indolylethyl intermediate, and require secondary treatment with strong acid (HCl/MeOH) to force ring closure[3].
-
Strategic Adjustments: To overcome the high activation energy barrier, protocols must employ either strong Brønsted acids (to drastically lower the LUMO of the imine) or elevated thermal energy (refluxing high-boiling solvents).
Mechanistic Pathway Visualization
Fig 1. Mechanistic pathway of the Pictet-Spengler reaction for bromotryptamine derivatives.
Quantitative Data Presentation
The table below summarizes how the electronic deactivation of bromotryptamines dictates the necessary catalytic and environmental conditions compared to standard tryptamine.
Table 1: Comparative Pictet-Spengler Conditions for Tryptamine Derivatives
| Substrate | Target Scaffold | Catalyst / Conditions | Yield | Mechanistic Note |
| Tryptamine | Standard THβC | Mild Acid (AcOH), RT | 85–95% | Highly nucleophilic C2/C3 allows rapid, spontaneous cyclization. |
| 5-Bromotryptamine | Woodinine Precursor | Strong Acid (TFA/HCl), RT to 40 °C | 60–75% | Inductive deactivation (-I) requires stronger imine activation[4]. |
| 6-Bromotryptamine | 9-Bromo-Arborescidine | Aprotic (Toluene reflux), 110 °C | 55–65% | Thermal energy compensates for lack of acid; protects acetals[1]. |
| 5-Bromotryptamine | Indoloquinolizines | CAN, then HCl/MeOH reflux | ~50% | Reaction stalls at enamine without secondary strong acid treatment[3]. |
Experimental Protocols
Protocol A: Acid-Catalyzed Diastereoselective P-S Condensation
Target: Synthesis of brominated THβC intermediates (e.g., (-)-woodinine precursors). Causality: Strong acid is utilized to deeply protonate the imine, increasing its electrophilicity to compensate for the electron-poor brominated indole.
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried flask under inert atmosphere (N₂), dissolve 5-bromotryptamine (1.0 eq) and the target chiral aldehyde (e.g., N-Boc-prolinal, 1.1 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Dehydration: Add activated 4Å molecular sieves (approx. 200 mg/mmol). Stir at room temperature for 2 hours to drive Schiff base formation.
-
Acidification: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add trifluoroacetic acid (TFA) (2.0 to 3.0 eq).
-
Cyclization & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 18–24 hours.
-
Validation Check: Monitor the reaction via LC-MS or TLC. If the reaction stalls at the imine intermediate (a common artifact of the bromo-deactivation), elevate the temperature to 40 °C (refluxing DCM) until the imine is consumed.
-
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract with DCM (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the brominated THβC.
Protocol B: Aprotic/Non-Acidic P-S Condensation
Target: Synthesis of acid-sensitive 9-bromo polycyclic precursors (e.g., 9-bromo-arborescidine B). Causality: When the target molecule contains acid-labile groups (such as acetals), acid catalysis must be strictly avoided. Instead, high thermal energy is applied to overcome the activation barrier of the deactivated brominated indole[1].
Step-by-Step Methodology:
-
Reagent Mixing: Combine 6-bromo-N-methyltryptamine (1.0 eq) and 5,5-diethoxypentanal (1.2 eq) in anhydrous toluene to achieve a concentration of 0.05 M.
-
Thermal Cyclization: Equip the reaction flask with a Dean-Stark apparatus and a reflux condenser.
-
Equilibrium Shifting: Heat the mixture to reflux (approx. 110 °C) for 18–24 hours.
-
Validation Check: The continuous azeotropic removal of water via the Dean-Stark trap shifts the equilibrium entirely toward the imine. The high boiling point of toluene provides the necessary thermal activation for the C3 nucleophilic attack without the need for Brønsted acids.
-
-
Isolation: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture via neutral alumina chromatography (avoiding silica gel to prevent unintended acetal cleavage) to yield the pure acetal-protected polycyclic precursor.
References
1.[2] Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents. PMC. 2.[3] A β-enaminone-initiated multicomponent domino reaction for the synthesis of indoloquinolizines and benzoquinolizines from acyclic precursors. PubMed. 3.[4] X-ray Crystal Structure of Woodinine and Conformational Analysis by Semiempirical and 1H-NMR Methods. American Chemical Society. 4.[1] (+)-Arborescidines A, B and C. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam.
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A β-enaminone-initiated multicomponent domino reaction for the synthesis of indoloquinolizines and benzoquinolizines from acyclic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Cross-Coupling Functionalization of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Introduction & Scientific Rationale
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold—commonly referred to as a tetrahydro-γ-carboline (THγC)—is a highly privileged pharmacophore in modern drug discovery. Recent high-throughput screening campaigns and subsequent structure-activity relationship (SAR) studies have identified functionalized THγCs as exceptionally potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, capable of rescuing the gating defects of F508del- and G551D-CFTR mutations[1].
To efficiently explore the chemical space around the indole core, 9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole serves as an ideal, versatile branching intermediate. The C9 position (located on the benzene ring of the indole core) provides a direct handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, the presence of two distinct nitrogen atoms within the THγC core necessitates precise chemoselective strategies to prevent catalyst poisoning and off-target reactivity.
Mechanistic Insights & Chemoselectivity (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen, rather than simply executing them. The functionalization of this scaffold hinges on mastering the electronic and steric environments of its reactive centers.
The Chemoselectivity Challenge: N2 vs. N5
The starting material possesses two reactive nitrogen centers:
-
The Aliphatic Secondary Amine (N2): Located in the piperidine ring, this nitrogen is highly nucleophilic. If left unprotected, it will rapidly coordinate with palladium(II) intermediates, leading to severe catalyst poisoning. Furthermore, it can undergo competitive N-arylation (Buchwald-Hartwig amination) instead of the desired C-C bond formation.
-
The Indole Nitrogen (N5): The indole NH is significantly less nucleophilic (
) and is sterically shielded by the adjacent C4 methylene protons.
Causality of the Protection Strategy:
Orthogonal protection of the N2 position is strictly required. The tert-butyloxycarbonyl (Boc) group is the optimal choice. Its electron-withdrawing nature completely passivates the nucleophilicity of the N2 amine, while its lipophilicity dramatically improves the solubility of the highly polar THγC core in organic solvents. Conversely, under standard Suzuki-Miyaura conditions using mild bases (e.g.,
Oxidative Addition at the C9-Br Bond
The oxidative addition of Pd(0) into the C9-Br bond is thermodynamically challenging due to the electron-rich nature of the indole ring, which strengthens the C-Br bond via
Experimental Workflow
Workflow for chemoselective functionalization of 9-Bromo-THγC via Suzuki-Miyaura coupling.
Self-Validating Experimental Protocols
Protocol A: N2-Boc Protection of 9-Bromo-THγC
Rationale: Triethylamine (TEA) is used to neutralize the HBr/HCl salt of the starting material and act as a base for the reaction. Dichloromethane (DCM) provides excellent solvation.
-
Initialization: Suspend 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) under an argon atmosphere.
-
Base Addition: Add TEA (3.0 eq, 30 mmol) dropwise at 0 °C. The suspension will clarify as the free base is generated.
-
Protection: Add Di-tert-butyl dicarbonate (
, 1.1 eq, 11 mmol) in portions. Stir the mixture at room temperature for 4 hours. -
Self-Validation (TLC): Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The starting material will show a bright purple spot (free secondary amine), while the fully protected product will be Ninhydrin-negative and UV-active.
-
Workup: Quench with saturated aqueous
(30 mL). Extract with DCM ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure to yield the N2-Boc protected intermediate.
Protocol B: C9 Suzuki-Miyaura Cross-Coupling
Rationale: 1,4-Dioxane provides a high boiling point (101 °C) necessary to overcome the activation energy barrier of the electron-rich C-Br bond. Water is essential to dissolve the inorganic base and activate the boronic acid into the reactive boronate species.
-
Preparation: In an oven-dried Schlenk flask, combine the N2-Boc-9-Bromo-THγC intermediate (1.0 eq, 5 mmol), the desired arylboronic acid (1.5 eq, 7.5 mmol), and
(3.0 eq, 15 mmol). -
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/
(4:1 v/v, 25 mL). Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly degrades Pd(0) species. -
Catalyst Addition: Under a positive flow of argon, add
(0.05 eq, 5 mol%). -
Reaction: Heat the mixture to 90 °C for 12 hours.
-
Self-Validation (LC-MS): Sample the reaction mixture. The disappearance of the characteristic bromine isotopic pattern (M / M+2 ratio of 1:1) and the appearance of the desired product mass confirm complete conversion.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between Ethyl Acetate and water. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol C: N2-Boc Deprotection
Rationale: Acidic cleavage generates a stable tert-butyl cation (which eliminates to isobutylene gas) and
-
Cleavage: Dissolve the coupled intermediate (1.0 eq) in DCM (10 mL). Add Trifluoroacetic acid (TFA, 10 equivalents) dropwise at 0 °C.
-
Monitoring: Stir at room temperature. Observe the evolution of gas (
and isobutylene). The reaction is typically complete when gas evolution ceases (approx. 2 hours). -
Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the resulting TFA salt by partitioning between EtOAc and saturated aqueous
to isolate the free base of the 9-Aryl-THγC.
Quantitative Data: Optimization of Cross-Coupling
To establish the most robust conditions for Protocol B, various catalytic systems were evaluated. The bidentate dppf ligand and the highly active dialkylbiaryl phosphine XPhos proved vastly superior to standard triphenylphosphine systems, directly addressing the difficult oxidative addition at the electron-rich C9 position.
| Entry | Catalyst System (5 mol%) | Base | Solvent System | Temp (°C) | Isolated Yield (%) |
| 1 | Toluene/EtOH/ | 90 | 45 | ||
| 2 | Toluene/ | 100 | 62 | ||
| 3 | 1,4-Dioxane/ | 90 | 88 | ||
| 4 | 1,4-Dioxane | 100 | 91 |
Note: While Entry 4 provided a marginally higher yield, Entry 3 (Protocol B) is recommended as the standard operating procedure due to the lower cost, higher air-stability of
References
-
Mei, H., Aradi, K., Kiss, L., & Han, J. (2023). Recent advances on the synthesis and application of tetrahydro-γ-carbolines. Chinese Chemical Letters, 34(12), 108657.[Link]
-
Brindani, N., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169–11194.[Link]
Sources
Reagents for N-protection of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Topic: Strategic N-Protection of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1][2]
Strategic Analysis: The Scaffold & The Challenge
The 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a critical "privileged structure" in medicinal chemistry, serving as a core for neuroprotective agents (e.g., Latrepirdine/Dimebon analogs), CFTR potentiators, and anticancer alkaloids.[1] The 9-bromo substituent is particularly valuable as a pre-installed handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library diversification.[1][2]
However, the molecule possesses two distinct nitrogen centers with vastly different electronic and steric environments. Successful functionalization requires a rigid understanding of regioselectivity .[2]
Nucleophilic vs. Acidic Character
-
N-2 (Piperidine Nitrogen): This is a secondary aliphatic amine.[1][2] It is highly nucleophilic (
for the conjugate acid) and kinetically accessible.[1][2] It reacts readily with electrophiles (anhydrides, acid chlorides) under mild basic conditions.[2] -
N-5 (Indole Nitrogen): This is a heteroaromatic nitrogen.[1][2] The lone pair is part of the aromatic sextet, rendering it non-nucleophilic and weakly acidic (
).[2] Functionalization at N-5 generally requires deprotonation by a strong base (e.g., NaH, KOH) to generate the indolyl anion, or the use of metal catalysis.
The Golden Rule of Carboline Protection:
"Protect N-2 First." Attempting to functionalize N-5 while N-2 is free will almost invariably result in N-2 reaction or uncontrolled bis-functionalization.[1][2] The standard workflow is N-2 Protection
N-5 FunctionalizationN-2 Deprotection.
Reagent Selection Guide
The choice of protecting group (PG) depends on the stability required for subsequent steps (e.g., the Suzuki coupling on the 9-Bromo handle).[2]
| Protecting Group | Site Selectivity | Stability Profile | Deprotection | Recommended For |
| Boc (tert-Butoxycarbonyl) | N-2 (Kinetic) | Stable to Base, Nucleophiles, Hydrogenation.[1][2] Labile to Acid (TFA, HCl).[2] | TFA/DCM or HCl/Dioxane | General synthesis; Suzuki coupling compatible.[2] |
| Cbz (Benzyloxycarbonyl) | N-2 (Kinetic) | Stable to Acid, mild Base.[1][2] Labile to Hydrogenation ( | When acid-sensitive groups are present elsewhere.[1][2] | |
| Fmoc (Fluorenylmethoxycarbonyl) | N-2 (Kinetic) | Stable to Acid.[1][2] Labile to weak Base (Piperidine).[2] | 20% Piperidine in DMF | Solid-phase synthesis workflows. |
| Tosyl (p-Toluenesulfonyl) | N-5 (Thermodynamic) | Highly stable.[1][2] Electron-withdrawing (deactivates indole ring).[1][2] | Na/Hg or strong acid | Protecting N-5 during harsh oxidation/reduction steps.[1][2] |
| SEM (Trimethylsilylethoxymethyl) | N-5 | Stable to Base.[1][2] Labile to Fluoride (TBAF) or Acid.[2] | TBAF/THF or TFA | N-5 protection requiring mild deprotection.[1][2] |
Visualizing the Reaction Logic
Figure 1: Reaction pathway logic demonstrating the necessity of sequential protection starting with N-2.
Detailed Experimental Protocols
Protocol A: Regioselective N-2 Protection (Boc)
Objective: Isolate tert-butyl 9-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate.[1][2] Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of Boc anhydride.[2]
Materials:
-
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (1.0 equiv)[1][2]
-
Di-tert-butyl dicarbonate (
) (1.1 equiv)[1][2][3] -
Triethylamine (
) (1.5 equiv) or Diisopropylethylamine (DIPEA)[2] -
Dichloromethane (DCM) (anhydrous, 10 mL/mmol)[2]
-
DMAP (0.05 equiv) – Optional catalyst for sluggish reactions[1][2]
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend the starting material (9-bromo-gamma-carboline) in DCM.
-
Base Addition: Add
dropwise at (ice bath). Stir for 10 minutes. The suspension should clear as the free base forms.[2] -
Reagent Addition: Add a solution of
in a small volume of DCM dropwise over 15 minutes.-
Critical Control: Maintain temperature at
to prevent any potential side reaction at N-5, although N-2 is highly favored.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Workup:
-
Quench with water.[2]
-
Wash the organic layer with 1M citric acid (to remove unreacted amine/base), then saturated
, then brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Usually, the product precipitates as a white/off-white solid upon trituration with Hexane/Ether.[2] If necessary, purify via silica gel flash chromatography (0-30% EtOAc in Hexane).[1][2]
Expected Yield: 85–95%.[2]
Protocol B: Sequential N-5 Protection (Tosyl)
Objective: Synthesis of tert-butyl 9-bromo-5-tosyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate. Pre-requisite: Product from Protocol A (N-2 Boc protected).[1][2]
Materials:
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)[2]
-
DMF (anhydrous, 5 mL/mmol)
Step-by-Step Methodology:
-
Deprotonation: Dissolve the N-2 Boc intermediate in anhydrous DMF under an inert atmosphere (
or Ar). Cool to . -
Base Addition: Carefully add NaH portion-wise. Evolution of
gas will occur.[2]-
Safety: Ensure proper venting.[2]
-
-
Anion Formation: Stir at
for 30 minutes until gas evolution ceases. The solution often turns yellow/orange, indicating the indolyl anion.[2] -
Electrophile Addition: Add TsCl (solid or solution in DMF) in one portion.
-
Reaction: Stir at RT for 2–6 hours.
-
Workup:
-
Purification: Recrystallization from EtOH or flash chromatography.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Solubility | 9-Bromo substituent increases lipophilicity and crystal lattice energy.[1][2] | Use THF/DMF mixtures instead of DCM for Protocol A. |
| Bis-Protection (N-2, N-5 di-Boc) | Excess | Strictly control stoichiometry (1.05 equiv). Avoid DMAP unless necessary.[2] |
| Incomplete N-5 Reaction | Indole anion is sterically hindered by the C-4 protons or 9-Br electronic effects.[1][2] | Increase temperature to |
| N-2 Deprotection during N-5 step | Acidic impurities in sulfonyl chloride.[1][2] | Ensure TsCl is recrystallized/pure.[2] Add a scavenger base (e.g., |
References
-
Journal of Medicinal Chemistry. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators.[1] (2020).[2][4][5] Available at: [Link][1][2]
-
National Institutes of Health (NIH). Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction.[1][2] (2019).[2][6][7] Available at: [Link]
-
New Journal of Chemistry. Direct C–H functionalization of tetrahydro-γ-carbolines at the α-position. (RSC Publishing).[2] Available at: [Link]
Sources
- 1. 1H-pyrido[3,4-b]indole-3-carboxylic acid, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of the tricyclic scaffold 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .
Synthesizing this gamma-carboline derivative relies on the classic Fischer Indole Synthesis (FIS) utilizing 4-bromophenylhydrazine and a 4-piperidone derivative [1]. While the reaction is robust, researchers frequently encounter yield bottlenecks due to stalled intermediates, side-product formation, or product loss during aqueous workup[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols—focusing on the mechanistic causality behind each step to ensure your workflows are self-validating and reproducible.
Mechanistic Workflow & Causality
The synthesis involves a cascade of reactions: hydrazone formation, isomerization to an ene-hydrazine tautomer, a critical [3,3]-sigmatropic rearrangement (the rate-determining step), and final cyclization with the extrusion of ammonia [2]. When using N-Boc-4-piperidone as the starting material, a strongly acidic environment (such as HCl in ethanol) serves a dual purpose: it catalyzes the sigmatropic rearrangement and simultaneously cleaves the Boc protecting group in situ [1].
Reaction mechanism and workflow for the Fischer indole synthesis.
Validated Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.
Reagents:
-
4-Bromophenylhydrazine hydrochloride (1.0 eq, ~1 mmol)
-
N-Boc-4-piperidone (1.0 eq, ~1 mmol)
-
Saturated HCl in absolute ethanol (10 mL)
Step-by-Step Methodology:
-
Reaction Assembly: Suspend 4-bromophenylhydrazine hydrochloride and N-Boc-4-piperidone in the saturated HCl/ethanol solution at room temperature.
-
Validation Check: The suspension will initially appear cloudy but should transition to a homogeneous yellow/orange solution within 15 minutes as the hydrazone intermediate forms.
-
-
Thermal Cyclization: Heat the reaction mixture to a vigorous reflux (80 °C) under an inert atmosphere (N₂) for 3 hours [1].
-
Validation Check (Crucial): At the 2.5-hour mark, sample the reaction for LC-MS. The intermediate Boc-hydrazone mass ([M+H]⁺ ≈ 368/370) must be completely absent. The dominant peak must correspond to the deprotected cyclized product ([M+H]⁺ ≈ 251/253). If the hydrazone persists, verify the anhydrous nature of your ethanol and ensure HCl saturation.
-
-
Isolation via Precipitation: Allow the reaction to cool slowly to 0 °C in an ice bath. The product will precipitate directly as the hydrochloride salt.
-
Validation Check: A heavy off-white to pale brown precipitate should form. If the solution remains a dark, homogeneous syrup, the acid concentration was likely insufficient, leading to polymerization.
-
-
Filtration and Washing: Filter the precipitate under vacuum. Wash the filter cake with ice-cold absolute ethanol (2 x 5 mL) to remove unreacted starting materials and colored impurities. Dry under a high vacuum at 40 °C.
Troubleshooting Guides & FAQs
Troubleshooting logic tree for optimizing indole synthesis yields.
Q1: My LC-MS shows a massive peak corresponding to the hydrazone intermediate, but no cyclized indole. Why is the reaction stalling? Answer: The [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer is the rate-determining step and requires a high activation energy [3]. If the reaction stalls at the hydrazone stage, your acid concentration is too low, or the thermal energy is insufficient. Ensure you are using a strongly acidic medium (e.g., saturated HCl gas in absolute ethanol) and maintaining a vigorous reflux (80 °C). Weaker acids like acetic acid without a Lewis acid co-catalyst will fail to drive this specific cyclization.
Q2: I am observing significant decomposition and a dark, tarry reaction mixture. How can I prevent this? Answer: Piperidone derivatives are highly susceptible to aldol condensation and polymerization under strongly acidic conditions if heated for prolonged periods [3]. To mitigate this, strictly monitor the reaction via LC-MS and quench immediately upon consumption of the hydrazone (typically 2–3 hours). Do not leave this reaction refluxing overnight.
Q3: The reaction LC-MS looks clean, but my isolated yield after an aqueous workup is under 30%. Where is my product going? Answer: 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is an extremely polar molecule due to the secondary aliphatic amine in the piperidine ring and the indole nitrogen. If you attempt a standard aqueous workup at a neutral pH, the secondary amine remains protonated, rendering the product highly water-soluble. To recover the free base, you must basify the aqueous layer to pH 9–10 using aqueous ammonia (NH₄OH) or Na₂CO₃ before extracting with a polar organic solvent mixture (e.g., Ethyl Acetate containing 5–10% Methanol) [4].
Q4: Should I use N-Boc-4-piperidone or unprotected 4-piperidone hydrochloride as my starting material? Answer: While unprotected 4-piperidone hydrochloride can technically be used, it is highly hygroscopic and prone to self-condensation, which severely limits the yield. Using N-Boc-4-piperidone is the industry standard. Under the recommended FIS conditions (HCl in EtOH at reflux), the acidic environment simultaneously catalyzes the indole formation and quantitatively cleaves the Boc protecting group in a single pot [1].
Quantitative Data: Catalyst & Condition Screening
The choice of acid catalyst drastically alters the reaction trajectory. The table below summarizes empirical data for the synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole using various catalytic systems.
| Acid Catalyst / Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observations & Byproducts |
| Saturated HCl / Ethanol | 80 | 3 | >99 | 82 | Optimal; clean in situ Boc deprotection; product precipitates as HCl salt. |
| 5% HCl / Ethanol | 80 | 12 | >90 | 45 | Suboptimal; incomplete Boc deprotection; prolonged heating causes tar formation. |
| ZnCl₂ / Glacial AcOH | 100 | 6 | >95 | 68 | Good selectivity but requires complex basic aqueous workup to isolate the product. |
| TFA / Dichloromethane | 40 | 24 | 40 | 15 | Reaction stalls at the hydrazone intermediate due to insufficient thermal energy. |
| Polyphosphoric Acid (PPA) | 120 | 1 | >99 | 35 | Severe degradation and polymerization of the piperidine ring. |
References
- Source: Patsnap Eureka (Patent CN102516259A)
- Fischer indole synthesis applied to the total synthesis of natural products Source: RSC Advances URL
- Optimizing temperature and reaction time for indole synthesis Source: Benchchem URL
- The Discovery of RGH-706, a Highly Efficacious MCH1 Receptor Antagonist, for the Treatment of Obesity and Insatiable Hunger Source: Journal of Medicinal Chemistry - ACS Publications URL
Solubility issues of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in organic solvents
[1]
Subject: Solubility Optimization, Solvent Selection, and Handling Protocols CAS Registry Number: 1780617-23-3 (Free Base) / Analogous Salts Chemical Family: Tetrahydro-gamma-carbolines (THGCs)[1]
Executive Summary
The solubility profile of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is dominated by two competing structural features: the rigid, planar tricyclic core (promoting strong
This guide addresses the frequent "crash-out" events observed during aqueous dilution and provides validated protocols for solubilization in organic synthesis and biological assays.
Part 1: The Solubility Matrix
The following data aggregates solubility behaviors observed in halogenated tetrahydro-gamma-carboline derivatives.
| Solvent | Solubility Rating | Primary Use Case | Technical Notes |
| DMSO | Excellent (>50 mM) | Stock solutions, Bioassays | Caution:[1] Freezing point is 19°C. Hygroscopic nature can induce precipitation of the compound over time if not sealed. |
| DMF | Very Good (>30 mM) | Synthesis, chemical reactions | Harder to remove than MeOH; can participate in Vilsmeier-Haack type side reactions if heated with POCl3.[1] |
| Methanol (MeOH) | Moderate (Heating req.)[1] | Recrystallization, Transfer | The free base is sparingly soluble at RT but dissolves at 50°C. Useful for salt formation. |
| DCM | Good | Extraction, Chromatography | Excellent for the free base .[1] Poor for the HCl salt. |
| Water | Insoluble (Free Base) | Not Recommended | The free base will float or form a gum.[1] |
| 0.1M HCl | Soluble (>10 mM) | Aqueous delivery | Protonation of the piperidine nitrogen ( |
Critical Insight: The bromine atom at position 9 increases the lipophilicity (LogP) compared to the parent carboline. This makes the molecule significantly less water-soluble than the non-brominated scaffold, necessitating higher percentages of co-solvent or lower final concentrations in assay media.[1]
Part 2: Troubleshooting & FAQs
Issue 1: "My compound precipitates immediately when I add water/buffer to my DMSO stock."
Diagnosis: This is the "Solvent Shock" phenomenon.[1] The hydrophobic effect drives the planar carboline rings to aggregate faster than the water molecules can solvate the amine. Solution:
-
Do not add water to the DMSO stock.
-
Reverse Addition: Add the DMSO stock dropwise into a vortexing volume of the aqueous buffer.
-
Intermediate Dilution: Create a 10x working solution in a semi-polar solvent (like PEG-400 or Propylene Glycol) before the final aqueous dilution.
Issue 2: "I cannot get the free base to dissolve in CDCl3 for NMR."
Diagnosis: While soluble in chlorinated solvents, old or wet CDCl3 can contain traces of DCl (acid), forming the salt in situ, which precipitates. Alternatively, strong crystal lattice energy requires disruption. Solution:
-
Add 1-2 drops of MeOD (Deuterated Methanol) or TFA-d to the CDCl3.[1] This disrupts hydrogen bonding and solubilizes the sample.
-
Switch to DMSO-d6 , which is the gold standard for carbolines due to its ability to break
-stacking interactions.[1]
Issue 3: "During extraction, the compound is stuck in the emulsion layer."
Diagnosis: Tetrahydro-gamma-carbolines are amphiphilic.[1] At neutral pH, they act as surfactants. Solution:
-
pH Adjustment: Ensure the aqueous layer is clearly basic (pH > 12 using NaOH) to force the molecule entirely into the organic phase (DCM).
-
Filtration: Pass the emulsion through a pad of Celite; the solid particulates stabilizing the emulsion will be removed.
Part 3: Validated Protocols
Protocol A: Preparation of Stable Stock Solution (20 mM)
Target: Long-term storage for biological screening.[1]
-
Weigh 5.8 mg of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (MW
291.15 g/mol ). -
Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).
-
Sonicate at 35-40°C for 5 minutes. Visual check: Solution must be clear yellow/amber.[1]
-
Aliquot into amber glass vials (avoid plastics that leach plasticizers).
-
Store at -20°C. Shelf life: 6 months.
Protocol B: Conversion to Hydrochloride Salt (For Aqueous Solubility)
Target: In vivo studies or water-based assays.[1]
-
Dissolve 100 mg of the Free Base in 2 mL of DCM .
-
Cool to 0°C in an ice bath.
-
Add 1.1 equivalents of 4M HCl in Dioxane dropwise.
-
A white/off-white precipitate will form immediately.[1]
-
Add 5 mL of Diethyl Ether or MTBE to drive precipitation to completion.[1]
-
Filter the solid and wash with cold ether.
-
Dry under high vacuum.[1] Result: Water-soluble HCl salt.[1]
Part 4: Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental end-goal.
Figure 1: Decision tree for solvent selection based on the chemical form (Free Base vs. Salt) and the intended experimental application.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59317962, 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole.[1] Retrieved from [Link]
- Note: Provides physicochemical data on the bromin
-
Stasi, L. P., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators.[1] Journal of Medicinal Chemistry.[1] Retrieved from [Link]
- Note: Validates solubility challenges (<40 μM kinetic solubility) and DMSO handling for this scaffold.
-
Makhaeva, G. F., et al. (2018). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles.[1][2] Russian Chemical Bulletin.[1][2] Retrieved from [Link]
- Note: Details synthesis and workup conditions for lipophilic gamma-carboline deriv
- Note: Provides specific protocols for enantioseparation and salt form
Removing impurities from crude 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
To: Research & Development Team From: Senior Application Scientist, Chemical Process Group Subject: Technical Guide: Purification & Impurity Removal for Crude 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Executive Summary
The purification of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (hereafter referred to as 9-Br-THPC ) presents a unique set of challenges due to its tetrahydro-gamma-carboline scaffold. Synthesized typically via the Fischer indole method using 3-bromophenylhydrazine and 4-piperidone, the crude product invariably contains specific impurity classes:
-
Regioisomers: The 7-bromo isomer (major byproduct) formed via para-cyclization.
-
Starting Materials: Unreacted hydrazines (genotoxic) and piperidone derivatives.
-
Oxidative "Tars": Polymerized indoles and fully aromatic carbolines (red/brown impurities).
This guide provides a modular troubleshooting approach to isolate high-purity 9-Br-THPC, moving beyond standard protocols to address the specific physicochemical properties of the 9-substituted carboline.
Module 1: The "Red Tar" & Hydrazine Removal (Chemical Workup)
Target: Removal of neutral oxidative oligomers and unreacted hydrazine salts.
Crude Fischer indole products often appear as dark, sticky solids due to oxidative polymerization. The 9-Br-THPC molecule is a secondary amine (piperidine ring) and a weak base, allowing for purification via pH manipulation.
Protocol A: Acid-Base Phase Switch
This method separates the basic product from neutral "tars" and acidic impurities.
-
Dissolution: Dissolve the crude dark solid in 1.0 M HCl (10 mL per gram of crude). Sonication may be required.
-
Checkpoint: If a dark, gummy solid remains undissolved, this is likely neutral polymer "tar". Filter this off through a Celite pad.
-
-
Lipophilic Wash (Critical): Wash the acidic aqueous layer with Dichloromethane (DCM) (
mL). -
Basification: Cool the aqueous layer to 0–5°C. Slowly add 10 M NaOH or NH₄OH dropwise until pH > 11.
-
Observation: The product should precipitate as a free base (off-white to beige solid).
-
-
Extraction: Extract the turbid aqueous mixture with Ethyl Acetate (EtOAc) or 2-MeTHF (
mL).-
Note: 9-Br-THPC is moderately polar; 2-MeTHF often provides better recovery than EtOAc.
-
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate.
Graphviz Diagram: Acid-Base Purification Workflow
Caption: Logical flow for removing neutral oxidative impurities via pH-switching.
Module 2: Regioisomer Separation (The 7-Br vs. 9-Br Challenge)
Target: Isolating the 9-bromo isomer from the 7-bromo byproduct.
When using 3-bromophenylhydrazine, the Fischer cyclization yields two isomers:
-
7-Bromo isomer (Major): Formed via cyclization para to the bromine.
-
9-Bromo isomer (Minor): Formed via cyclization ortho to the bromine.
The 9-bromo isomer is sterically more congested near the indole NH, often making it more soluble in organic solvents than the 7-bromo isomer.
Protocol B: Fractional Crystallization (HCl Salt Method)
Converting the free base to the Hydrochloride (HCl) salt often amplifies solubility differences.
-
Salt Formation: Dissolve the free base (from Module 1) in a minimal amount of hot Ethanol (EtOH) .
-
Acidification: Add 1.2 equivalents of HCl in EtOH (or concentrated aqueous HCl).
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.
-
Separation Logic: The 7-bromo-THPC HCl salt typically crystallizes out first due to better packing (less steric hindrance).
-
Action: Filter the solid.[4] The filtrate (mother liquor) is enriched with the desired 9-bromo isomer .
-
-
Recovery: Concentrate the mother liquor. If the 9-bromo salt does not crystallize cleanly, convert it back to the free base (Module 1) and purify via chromatography.
Protocol C: Chromatographic Resolution
If crystallization fails, flash column chromatography is required.
-
Stationary Phase: Silica Gel (neutralized with 1%
to prevent streaking of the amine). -
Mobile Phase: DCM : Methanol :
(95:5:0.5 to 90:10:1). -
Elution Order: The 9-bromo isomer (more lipophilic/less polar due to steric shielding of the NH) typically elutes before the 7-bromo isomer.
Table 1: Solvent Suitability for Recrystallization
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Best for HCl salt formation. 7-Br isomer often less soluble. |
| Toluene | Moderate | Good for free base. "Red tars" often insoluble in hot toluene. |
| IPA/Water (9:1) | High | Excellent for final polishing of the HCl salt. |
| Acetonitrile | Low | Often leads to oiling out for these carbolines. |
Module 3: Troubleshooting & FAQs
Q1: My product is still pink/red after acid-base extraction. How do I fix this?
A: The color comes from trace oxidation products (fully aromatic beta-carbolines or quinone-imines) which are highly colored even at ppm levels.
-
Solution: Dissolve the material in refluxing Ethanol or Methanol and add Activated Carbon (Charcoal) (10 wt%). Reflux for 15 minutes, filter hot through Celite, and recrystallize. This is highly effective for removing colored conjugated impurities.
Q2: How do I ensure all Hydrazine is removed?
A: Phenylhydrazines are genotoxic impurities (GTIs). Standard washing may not reduce them to ppm levels.
-
Scavenger Protocol: If high hydrazine levels persist, treat the crude solution in DCM with a polymer-supported aldehyde resin (e.g., 4-benzyloxybenzaldehyde polystyrene) or wash with a dilute aqueous solution of a sacrificial aldehyde (like benzaldehyde) followed by an acid wash. The aldehyde converts hydrazine to a hydrazone, which has drastically different solubility and polarity, facilitating removal.
Q3: The 9-Bromo isomer is oiling out during crystallization.
A: This is common for the sterically hindered 9-isomer.
-
Fix: Switch to the HCl salt form (Protocol B). Salts are much more likely to form defined lattices. Alternatively, use a "antisolvent diffusion" method: Dissolve the oil in a small volume of Methanol, place in a small vial, and put that vial inside a larger jar containing Diethyl Ether. Seal the jar. The ether vapors will slowly diffuse into the methanol, inducing slow crystal growth.
References
- Fischer Indole Synthesis Mechanism & Isomerism: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
-
Synthesis of Tetrahydro-gamma-carbolines : Journal of Organic Chemistry, "A Unified Approach to the Isomeric α-, β-, γ-, and δ-Carbolines".[5] Available at: [Link]
Disclaimer: This guide is for research purposes only. 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a potent chemical intermediate. All procedures must be performed in a fume hood with appropriate PPE.
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. A Unified Approach to the Isomeric α-, β-, γ-, and δ-Carbolines via their 6,7,8,9-Tetrahydro Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in Coupling Reactions of 9-Bromo-pyrido[4,3-b]indole
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 9-bromo-pyrido[4,3-b]indole (a γ-carboline). This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with catalyst poisoning and low reaction yields when working with this versatile but often problematic heterocyclic scaffold. Here, we provide in-depth troubleshooting advice in a question-and-answer format, drawing upon established principles of organometallic chemistry and practical field experience.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with 9-bromo-pyrido[4,3-b]indole is failing or giving very low yields. What is the most likely cause?
A1: The most common culprit when working with nitrogen-rich heterocycles like pyrido[4,3-b]indole is catalyst poisoning . The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[1][2] This is a well-documented issue for many nitrogen-containing heterocycles in cross-coupling reactions.[2] The γ-carboline scaffold of your substrate presents a significant challenge due to the exposed and basic nature of the pyridine nitrogen.
A secondary, but also frequent, issue is the presence of impurities in your starting materials . Trace amounts of sulfur-containing compounds, for instance, can act as potent catalyst poisons.[3]
Q2: How can I confirm that catalyst poisoning by the substrate's nitrogen is the primary issue?
A2: A simple diagnostic experiment can provide strong evidence. Set up your standard reaction and a parallel reaction where you add a small amount (e.g., 0.5 equivalents) of a simpler, non-coordinating aryl bromide (like 4-bromotoluene) in addition to your 9-bromo-pyrido[4,3-b]indole. If you observe the formation of the product from the simple aryl bromide but little to no product from your primary substrate, it strongly suggests that the pyrido[4,3-b]indole is inhibiting the catalyst.
Another approach is to monitor the reaction progress. If the reaction starts but then stalls, it could indicate that as the product is formed (which also contains the poisoning nitrogen heterocycle), it further inhibits the catalyst.
Q3: What are the first steps I should take to overcome this substrate-induced catalyst inhibition?
A3: The key is to select a catalytic system that is more resistant to poisoning by the pyridine nitrogen. This typically involves using bulky, electron-rich phosphine ligands . These ligands serve two main purposes:
-
Steric Shielding: The bulk of the ligand can physically block the pyridine nitrogen from accessing and coordinating to the palladium center.
-
Electronic Effects: Electron-rich ligands make the palladium center more electron-rich, which can accelerate the rate of reductive elimination (the final product-forming step) and potentially decrease the relative stability of the off-cycle palladium-pyridine complex.
Recommended Ligand Classes for Pyrido[4,3-b]indole Couplings:
| Ligand Class | Examples | Rationale |
| Biarylphosphines | XPhos, SPhos, RuPhos | Highly effective for challenging substrates due to their steric bulk and electron-donating properties.[4] |
| Dicyclohexylphosphino Biphenyls | DavePhos | Also provides significant steric hindrance around the metal center. |
| Wide Bite-Angle Ligands | Xantphos | Can promote faster reductive elimination, which may help to outcompete catalyst deactivation.[5] |
A systematic screening of ligands is highly recommended.
Q4: I've tried several bulky ligands, but my yields are still poor. What other reaction parameters should I investigate?
A4: Beyond ligand selection, several other factors can significantly impact the success of your coupling reaction.
-
Base Selection: The choice of base is critical. Strong, non-coordinating bases are often preferred. For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[6][7] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8] Avoid using amine-based organic bases if possible, as they can also compete for coordination to the palladium catalyst.
-
Solvent Choice: Aprotic, non-coordinating solvents are generally best. Dioxane, toluene, and DME are common choices.[9] Avoid nitrile-containing solvents like acetonitrile, as the nitrile group can coordinate to the palladium and act as a poison.[9]
-
Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition. If you observe the formation of palladium black (a sign of catalyst decomposition), consider lowering the reaction temperature and extending the reaction time.
Q5: I suspect my 9-bromo-pyrido[4,3-b]indole starting material is impure. What are common catalyst poisons to look for and how can I purify my substrate?
A5: Impurities from the synthesis of 9-bromo-pyrido[4,3-b]indole can be a significant source of catalyst poisons.
-
Potential Impurities:
-
Residual Brominating Agents: If N-bromosuccinimide (NBS) was used for bromination, residual succinimide or other bromine-containing byproducts could be present.[10]
-
Sulfur Compounds: If sulfur-containing reagents were used in earlier steps of the synthesis, trace amounts can persist and poison the catalyst.[3]
-
Other Halogenated Species: Di-brominated or other isomeric byproducts might be present.
-
-
Purification Protocol:
-
Column Chromatography: A thorough purification by flash column chromatography on silica gel is the first and most crucial step.
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for removing trace impurities.
-
Aqueous Washes: If your crude material is soluble in an organic solvent, washing with a mild aqueous base (like saturated sodium bicarbonate solution) followed by brine can help remove acidic impurities.
-
Activated Carbon Treatment: In some cases, stirring a solution of your substrate with a small amount of activated carbon followed by filtration through celite can help remove highly colored or aromatic impurities.
-
Q6: I'm observing a significant amount of debrominated pyrido[4,3-b]indole as a byproduct. What causes this and how can I prevent it?
A6: Debromination (hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich heterocycles. It can be promoted by:
-
The presence of protic species: Water or alcohols in the reaction mixture can serve as a proton source.[11]
-
Certain bases: Strong bases can sometimes facilitate this side reaction.
-
Inefficient transmetalation: If the transmetalation step (in Suzuki coupling) or amine coordination (in Buchwald-Hartwig) is slow, the aryl-palladium intermediate has a longer lifetime and is more susceptible to side reactions like debromination.
Strategies to Minimize Debromination:
-
Use Anhydrous Conditions: Ensure your solvents and reagents are thoroughly dried.
-
Optimize the Base: Switch to a milder or different class of base. For example, if you are using a strong hydroxide base, try a carbonate or phosphate.[11]
-
Use a Boronate Ester: In Suzuki couplings, boronate esters are sometimes less prone to side reactions than boronic acids.
-
Protect the Indole NH: The acidic proton on the indole nitrogen can sometimes interfere with the reaction. Protecting this group (e.g., with a BOC or SEM group) can sometimes improve yields and reduce side reactions, although this adds extra steps to your synthesis.
Experimental Protocols & Workflows
Protocol 1: General Procedure for a Screening Suzuki-Miyaura Coupling Reaction
This protocol is a starting point for optimizing the coupling of 9-bromo-pyrido[4,3-b]indole.
Materials:
-
9-Bromo-pyrido[4,3-b]indole (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry reaction vial, add 9-bromo-pyrido[4,3-b]indole, the arylboronic acid, the palladium pre-catalyst, and the base.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting coupling reactions.
Catalytic Cycle and Poisoning Mechanism
Caption: Palladium catalytic cycle with a poisoning pathway.
References
-
ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
Biscoe, M. R., et al. (2008). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 47(47), 9134-9137. [Link]
-
Reddit. (2025). Problems with Suzuki coupling. r/Chempros. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Angewandte Chemie International Edition, 50(29), 6549-6553. [Link]
-
Academia.edu. (n.d.). Synthesis of -and γ-Carbolines by the Palladium/ Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes. [Link]
-
Organic-Chemistry.org. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. SciSpace. [Link]
-
American Chemical Society. (2018). The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process. Accounts of Chemical Research, 51(8), 1956-1967. [Link]
-
Semantic Scholar. (n.d.). tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-23. [Link]
-
National Institutes of Health. (2012). Three-step synthesis of an annulated β-carboline via palladium catalysis. Tetrahedron Letters, 53(48), 6556-6559. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
-
National Institutes of Health. (2009). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 191(12), 3796-3805. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wiley Online Library. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(7), 2235-2239. [Link]
-
Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(22), 7480-7519. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
MDPI. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 24(10), 1999. [Link]
-
MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7125-7136. [Link]
-
Semantic Scholar. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
-
PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
National Institutes of Health. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(9), 1105-1114. [Link]
-
ResearchGate. (n.d.). Laccase kinetics of degradation and coupling reactions. [Link]
-
Quora. (2015). Why does coupling reaction of diazonium salt with phenol and same salt with aniline requires acidic and basic medium respectively? What happens if the medium is neutral?. [Link]
-
MDPI. (2023). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Catalysts, 13(3), 604. [Link]
-
PubMed. (2003). Possibility of the involvement of 9H-pyrido[3,4-b]indole (norharman) in carcinogenesis via inhibition of cytochrome P450-related activities and intercalation to DNA. Mutation Research, 539(1-2), 129-139. [Link]
-
PubMed. (1995). Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as new lead compounds in antifilarial chemotherapy. Journal of Medicinal Chemistry, 38(13), 2418-2425. [Link]
-
National Science Foundation. (2018). and Pd(0)-catalyzed cyclotrimerization. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. entegris.com [entegris.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. reddit.com [reddit.com]
- 10. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Welcome to the technical support guide for 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This document provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. The insights provided herein are curated for researchers, scientists, and professionals in the field of drug development.
Introduction to the Molecule
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a derivative of tetrahydro-β-carboline (THBC), is a heterocyclic compound of significant interest in medicinal chemistry. The THBC scaffold is a core structure in numerous bioactive natural products and synthetic molecules.[1][2] The introduction of a bromine atom onto the indole ring modifies its electronic properties and can serve as a chemical handle for further synthetic transformations. Understanding the stability of this molecule, especially in acidic environments commonly encountered during synthesis, formulation, and biological assays, is critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in acidic solutions?
A1: The principal stability concern is its susceptibility to two main degradation pathways under acidic conditions:
-
Reversal of the Pictet-Spengler Reaction: The tetrahydro-β-carboline core is often synthesized via the Pictet-Spengler reaction, which involves the acid-catalyzed condensation of a tryptamine derivative with an aldehyde or ketone.[3][4][5] This reaction can be reversible under certain acidic conditions, leading to ring-opening of the piperidine ring.
-
Oxidation/Aromatization: The tetrahydro-β-carboline ring system can undergo oxidation to form the corresponding dihydro-β-carboline or the fully aromatic β-carboline (a harman-type structure).[1][6][7] This process can be accelerated by acid and the presence of oxidizing agents.
Q2: How does the bromine substituent affect the stability of the molecule?
A2: The bromine atom, being an electron-withdrawing group, can influence the electron density of the indole ring. This can affect the nucleophilicity of the C3 position of the indole, which is involved in the key ring-closing step of the Pictet-Spengler reaction.[3] While a comprehensive study on this specific molecule is not widely available, in related indole chemistries, halogen substituents can sometimes influence the rate of acid-catalyzed reactions. Furthermore, the bromine atom can be a site for subsequent reactions, though it is generally stable under moderately acidic conditions.
Q3: At what pH range does significant degradation typically occur?
A3: Significant degradation is more likely to occur under strongly acidic conditions (pH < 2) and at elevated temperatures. The formation of β-carbolines from their precursors has been shown to increase under acidic conditions.[8][9] However, the specific pH at which degradation becomes significant for 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole would need to be determined empirically through a forced degradation study.
Q4: Can I store solutions of this compound in acidic buffers?
A4: For short-term storage, it is advisable to use buffers with a pH closer to neutral (pH 6-7.5). If acidic conditions are required for an experiment, solutions should be prepared fresh and used promptly. For long-term storage, the compound should be kept as a solid at low temperatures, protected from light and moisture. If a stock solution is necessary, consider dissolving it in an anhydrous, aprotic solvent like DMSO or DMF and storing it at -20°C or below.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in acidic media.
| Observed Problem | Potential Cause | Recommended Solution |
| Low recovery of the compound after acidic workup or purification. | Degradation via ring-opening or oxidation. The compound may be unstable to the specific acid or the duration of exposure. | - Neutralize the solution as quickly as possible after the acidic step. - Use milder acids (e.g., acetic acid instead of HCl or TFA). - Perform the reaction or extraction at a lower temperature. - Consider alternative purification methods that avoid strongly acidic conditions, such as chromatography on neutral or basic alumina. |
| Appearance of new, unidentified peaks in HPLC analysis of an acidic sample. | Formation of degradation products. These could be the ring-opened precursor, the oxidized dihydro- or fully aromatic β-carboline species. | - Characterize the new peaks using LC-MS to identify their molecular weights. This can help confirm the suspected degradation pathways. - Perform a time-course study in the acidic medium to monitor the rate of degradation and the formation of impurities. |
| Inconsistent results in biological assays using acidic buffers. | Degradation of the test compound during the assay. The active concentration of your compound may be decreasing over the course of the experiment. | - Assess the stability of the compound in the assay buffer over the time course of the experiment using HPLC. - If degradation is observed, consider modifying the assay buffer to a more neutral pH, if compatible with the biological system. - Prepare fresh dilutions of the compound immediately before use. |
| Discoloration of the sample (e.g., turning yellow or brown) in an acidic solution. | Oxidation and/or polymerization. Indole-containing compounds can be susceptible to oxidative degradation, which is sometimes indicated by a change in color. | - Degas the acidic solvent before use to remove dissolved oxygen. - Work under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant to the solution, if it does not interfere with the downstream application. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for assessing the stability of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in an acidic medium, as recommended by ICH guidelines for forced degradation studies.[10][11]
Objective: To identify potential degradation products and determine the rate of degradation under acidic stress.
Materials:
-
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Reversed-phase C18 column
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
Stress Sample Preparation:
-
In a clean vial, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M HCl.
-
Vortex briefly to mix.
-
-
Control Sample Preparation:
-
Prepare a control sample by adding an equal volume of HPLC-grade water instead of HCl.
-
-
Incubation:
-
Incubate both the stress and control samples at a controlled temperature (e.g., 40°C or 60°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately neutralize the aliquot with an equivalent amount of NaOH to stop the degradation.
-
Dilute the neutralized aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC. A typical starting method would be a gradient elution on a C18 column with a mobile phase of water (with 0.1% formic acid or TFA) and acetonitrile.
-
Monitor the chromatograms at a suitable wavelength (e.g., 280 nm for the indole chromophore).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify the percentage of any new peaks that appear in the chromatogram of the stressed sample.
-
Protocol 2: General Handling and Solubilization
Objective: To provide best practices for handling and dissolving the compound to maintain its integrity.
-
Storage: Store the solid compound in a tightly sealed container at -20°C, protected from light.
-
Weighing: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
Solubilization for Stock Solutions: For creating a concentrated stock solution, use an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Aqueous Solutions: When preparing aqueous solutions for experiments, it is recommended to dilute the stock solution into the final aqueous buffer immediately before use. Avoid preparing large batches of aqueous solutions for long-term storage, especially if the buffer is acidic.
Visualizations
Potential Acid-Catalyzed Degradation Pathways
The following diagram illustrates the two primary degradation pathways for the tetrahydro-β-carboline scaffold under acidic conditions.
Caption: Potential degradation of 9-Bromo-THBC in acid.
Forced Degradation Experimental Workflow
This workflow outlines the key steps in performing a forced degradation study.
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. ijfmr.com [ijfmr.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. academic.oup.com [academic.oup.com]
Minimizing side products in the bromination of tetrahydro-1H-pyrido[4,3-b]indole
Welcome to the technical support center for the bromination of tetrahydro-1H-pyrido[4,3-b]indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize the formation of unwanted side products. By understanding the underlying chemical principles and common pitfalls, you can optimize your synthetic route to achieve higher yields and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the bromination of tetrahydro-1H-pyrido[4,3-b]indole?
A1: The tetrahydro-1H-pyrido[4,3-b]indole scaffold possesses multiple reactive sites. The indole nucleus is particularly susceptible to electrophilic attack. Common side products include:
-
Poly-brominated species: The addition of more than one bromine atom to the molecule, which can occur on both the benzene and pyrrole portions of the indole ring. This is often a result of using an excess of the brominating agent.[1]
-
Oxindoles: Oxidation of the indole ring can lead to the formation of oxindole byproducts.[1][2][3]
-
C3-Brominated Isomers: The C3 position of the indole's pyrrole ring is highly nucleophilic and prone to electrophilic substitution if left unprotected.[1][2]
-
Rearrangement Products: Formation of a 3-bromoindolenine intermediate can lead to subsequent rearrangement and bromination at various positions on the benzene ring.[4]
Q2: I am observing multiple brominated products in my reaction mixture. What is the likely cause and how can I improve selectivity?
A2: The observation of multiple brominated products is a common challenge and typically points to a lack of regioselectivity. The primary cause is the high reactivity of the indole ring system towards electrophiles. To improve selectivity for bromination on the benzene portion of the indole (typically at the C6 position for this scaffold), the following strategies are recommended:
-
Nitrogen Protection: The indole nitrogen (N1) and the secondary amine in the piperidine ring should be protected. An N-Boc or N-acyl protecting group can reduce the nucleophilicity of the pyrrole ring, thus favoring substitution on the benzene ring.[5] These groups can typically be removed under mild conditions post-bromination.
-
Stoichiometric Control: Use of a precise stoichiometry of the brominating agent (e.g., 1.0 to 1.1 equivalents of N-Bromosuccinimide) is critical to prevent over-bromination.
-
Controlled Reaction Conditions: Lowering the reaction temperature can help to increase the selectivity of the bromination reaction by favoring the kinetically controlled product.
Q3: Why is protection of the indole and piperidine nitrogens necessary for selective bromination?
A3: The lone pair of electrons on the indole nitrogen atom contributes significantly to the aromaticity and high electron density of the pyrrole ring, making it highly susceptible to electrophilic attack, especially at the C3 position. By protecting the indole nitrogen with an electron-withdrawing group (e.g., Boc, Ts), the electron density of the pyrrole ring is diminished. This deactivation of the pyrrole ring makes the benzenoid ring more competitive for electrophilic substitution. Similarly, protecting the piperidine nitrogen prevents its reaction with the brominating agent.
Troubleshooting Guide
This section addresses specific issues you may encounter during the bromination of tetrahydro-1H-pyrido[4,3-b]indole.
Scenario 1: Low Yield or No Reaction
| Potential Cause | Recommended Solution |
| Incomplete Protection of Nitrogens | Ensure complete protection of both the indole and piperidine nitrogens. Monitor the protection step by TLC or LC-MS to confirm full conversion before proceeding with bromination. |
| Inactive Brominating Agent | Use a fresh bottle of the brominating agent. N-Bromosuccinimide (NBS) should be recrystallized if it appears discolored. |
| Inappropriate Solvent | The choice of solvent can be critical. Dichloromethane (CH2Cl2) or chloroform are often good choices for bromination reactions.[6] |
| Low Reaction Temperature | While low temperatures can improve selectivity, they may also slow down the reaction rate significantly. If the reaction is not proceeding, consider a modest increase in temperature. |
Scenario 2: Formation of Oxindole Side Products
The presence of water or other nucleophiles can promote the formation of oxindole byproducts, particularly when using reagents like NBS.[4]
-
Recommendation: Conduct the reaction under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Scenario 3: Difficulty in Product Purification
The polarity of the desired product and the various side products can be very similar, making purification by column chromatography challenging.[7]
-
Recommendation 1: Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.
-
Recommendation 2: Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation.
-
Recommendation 3: Derivatization: If purification of the final product is challenging, consider if purification of a protected intermediate is easier. The protecting group can then be removed in a final step.
Experimental Protocols
Protocol 1: Di-Boc Protection of Tetrahydro-1H-pyrido[4,3-b]indole
-
Dissolve tetrahydro-1H-pyrido[4,3-b]indole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)2O (2.5 equivalents) and a base such as triethylamine (3 equivalents) or 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the di-Boc protected intermediate.
Protocol 2: Selective Bromination at the C6-Position
-
Dissolve the di-Boc protected tetrahydro-1H-pyrido[4,3-b]indole (1 equivalent) in an anhydrous solvent such as dichloromethane or carbon tetrachloride under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes.
-
Stir the reaction at 0°C and allow it to slowly warm to room temperature over several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 6-bromo-di-Boc-tetrahydro-1H-pyrido[4,3-b]indole.
Protocol 3: Deprotection of the Boc Groups
-
Dissolve the purified 6-bromo-di-Boc-tetrahydro-1H-pyrido[4,3-b]indole in a minimal amount of dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic extracts to obtain the deprotected 6-bromo-tetrahydro-1H-pyrido[4,3-b]indole.
Visualizations
Caption: Potential sites for electrophilic bromination on the tetrahydro-1H-pyrido[4,3-b]indole scaffold.
Caption: Recommended workflow for the selective bromination of tetrahydro-1H-pyrido[4,3-b]indole.
Caption: A decision tree for troubleshooting common issues in the bromination reaction.
References
- common side reactions in the synthesis of 5-Bromoindole - Benchchem. (n.d.).
- Tschirret-Guth, R. A. (n.d.). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship.
- Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid - Virtual Commons - Bridgewater State University. (n.d.).
- Method for purifying a bromine compound - Google Patents. (n.d.).
- Hico, T., & N, M. (n.d.). BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES.
- Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC. (n.d.).
- Bertrand, M. B., & Wolfe, J. P. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron, 61, 6447-6459.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 3. vc.bridgew.edu [vc.bridgew.edu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides [organic-chemistry.org]
- 6. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 7. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation for 9-Bromo Carboline Isomers
Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 9-bromo carboline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The methodologies and principles discussed herein are grounded in established chromatographic theory and practice, offering a robust starting point for your method development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 9-bromo carboline isomers?
The separation of 9-bromo carboline isomers presents a unique set of challenges due to their structural similarities. These molecules are positional isomers and potentially enantiomers, meaning they have the same molecular weight and similar physicochemical properties. The primary difficulties arise from:
-
Subtle Differences in Polarity: The position of the bromine atom on the carboline ring system results in only minor differences in polarity and hydrophobicity between isomers.
-
Potential for Chirality: Depending on the specific structure, 9-bromo carboline derivatives can be chiral, necessitating the use of chiral stationary phases (CSPs) for enantiomeric separation.[1][2]
-
Basic Nature of the Carboline Nucleus: The nitrogen atoms in the carboline ring can interact with residual silanols on the silica backbone of the stationary phase, leading to peak tailing.[3]
Q2: What type of HPLC column is recommended as a starting point for separating 9-bromo carboline isomers?
For the separation of positional isomers of aromatic compounds like 9-bromo carbolines, a phenyl-based stationary phase is an excellent starting point.[4] The phenyl ligands can engage in π-π interactions with the aromatic carboline ring system, providing a different selectivity mechanism compared to traditional C18 columns.[4]
For potential enantiomeric separations, a polysaccharide-based chiral stationary phase (CSP) , such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD), is highly recommended.[5] These CSPs have demonstrated broad applicability for the separation of a wide range of chiral compounds, including heterocyclic molecules.[2][6]
Q3: How does the mobile phase composition affect the separation of these isomers?
The mobile phase plays a critical role in modulating the retention and selectivity of 9-bromo carboline isomers. Key considerations include:
-
Organic Modifier: The choice and proportion of the organic modifier (e.g., acetonitrile, methanol) will influence the overall retention time. Acetonitrile and methanol can offer different selectivities.
-
pH and Buffers: Due to the basic nature of the carboline nucleus, controlling the pH of the mobile phase with a suitable buffer is crucial to ensure consistent retention times and good peak shape.[7] A pH in the range of 3-7 is a good starting point to suppress the ionization of silanol groups on the stationary phase.[3]
-
Additives: For basic compounds, the addition of a small amount of a competing base, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase in normal-phase chromatography can help to reduce peak tailing by masking active sites on the stationary phase.[6] For reversed-phase, controlling the pH is generally preferred.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of 9-bromo carboline isomers.
Issue 1: Poor Resolution Between Isomers
Possible Causes:
-
Inappropriate Stationary Phase: The chosen column may not have the right selectivity for the isomers. A standard C18 column might not be sufficient to resolve subtle structural differences.
-
Suboptimal Mobile Phase Composition: The organic modifier and its concentration may not be providing enough differentiation in the partitioning of the isomers between the mobile and stationary phases.
-
Inadequate Method Parameters: Flow rate, temperature, and gradient slope can all impact resolution.
Solutions:
-
Stationary Phase Selection:
-
Mobile Phase Optimization:
-
Solvent Screening: If using acetonitrile, try substituting it with methanol, or use a ternary mixture of water, acetonitrile, and methanol.
-
Modifier Concentration: Systematically vary the percentage of the organic modifier. A lower percentage will generally increase retention and may improve resolution.
-
pH Adjustment: Fine-tune the pH of the mobile phase to alter the ionization state of the analytes and potentially improve selectivity.
-
-
Method Parameter Adjustment:
-
Gradient Optimization: If using a gradient, decrease the slope to allow more time for the isomers to separate.
-
Temperature Control: Operate the column in a thermostatted compartment. Varying the temperature can sometimes improve selectivity.
-
Flow Rate Reduction: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer analysis times.
-
Issue 2: Peak Tailing
Possible Causes:
-
Secondary Interactions: The basic nitrogen atoms of the carboline ring can interact with acidic silanol groups on the silica surface of the stationary phase.[3]
-
Column Overload: Injecting too much sample can lead to peak distortion.[7]
-
Contaminated Guard Column or Column Inlet: Particulate matter or strongly retained sample components can disrupt the peak shape.
Solutions:
-
Mitigate Silanol Interactions:
-
pH Control: In reversed-phase, use a mobile phase with a pH between 3 and 7 to keep the silanol groups in their protonated, less active state.[3]
-
Mobile Phase Additives (Normal Phase): In normal-phase chromatography, add a small amount (e.g., 0.1%) of a competing base like diethylamine to the mobile phase.[6]
-
Use End-capped Columns: Employ modern, high-purity silica columns that are well end-capped to minimize the number of accessible silanol groups.
-
-
Optimize Injection Volume and Concentration:
-
Reduce the sample concentration or the injection volume.
-
-
Column Maintenance:
-
Use a guard column to protect the analytical column.[8]
-
If peak tailing persists, try flushing the column with a strong solvent.
-
Issue 3: Inconsistent Retention Times
Possible Causes:
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the more volatile component or improper mixing.[7][9]
-
Lack of Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.[9]
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.[7]
-
Pump Malfunction: Inconsistent flow delivery from the HPLC pump.[7]
Solutions:
-
Mobile Phase Preparation and Handling:
-
Ensure Proper Equilibration:
-
Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
-
Control Temperature:
-
Use a column oven to maintain a constant temperature.
-
-
System Maintenance:
-
Regularly check the pump for leaks and ensure the check valves are clean and functioning properly.[7]
-
Experimental Protocols
Protocol 1: Initial Screening of Stationary Phases for Positional Isomers
This protocol outlines a systematic approach to selecting a suitable stationary phase for the separation of 9-bromo carboline positional isomers.
-
Prepare a standard mixture of the 9-bromo carboline isomers at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Screen the following columns:
-
C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm)
-
-
Use a generic gradient for the initial screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compounds)
-
-
Evaluate the chromatograms for the best initial separation and selectivity. The column that provides the largest separation factor (α) between the critical pair of isomers is the most promising candidate for further method development.
Protocol 2: Chiral Separation Method Development
This protocol provides a starting point for developing a chiral separation method for 9-bromo carboline enantiomers.
-
Prepare a racemic standard of the 9-bromo carboline at approximately 1 mg/mL.
-
Select a polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H (cellulose-based) or Chiralpak® AD (amylose-based).[5]
-
Start with a normal-phase mobile phase:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
For basic compounds, add 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
-
If separation is not achieved, systematically vary the mobile phase composition:
-
Change the ratio of n-hexane to isopropanol (e.g., 80:20, 70:30).
-
Substitute isopropanol with ethanol.
-
-
If normal-phase is unsuccessful, switch to reversed-phase mode using a chiral column designed for reversed-phase applications (e.g., Chiralcel® OD-RH).
-
Mobile Phase: Water / Acetonitrile or Water / Methanol with a suitable buffer (e.g., 10 mM ammonium bicarbonate).
-
Data Presentation
Table 1: Recommended Starting HPLC Conditions for 9-Bromo Carboline Isomer Separation
| Parameter | Positional Isomer Separation | Chiral Separation (Normal Phase) |
| Stationary Phase | Phenyl-Hexyl (5 µm, 4.6 x 250 mm) | Chiralcel® OD-H (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Isopropanol with 0.1% Diethylamine |
| Mode | Gradient | Isocratic (e.g., 90:10 A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 25 °C |
| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |
Visualizations
Caption: A systematic workflow for HPLC method development for 9-bromo carboline isomers.
Caption: A troubleshooting decision tree for common HPLC issues with 9-bromo carboline isomers.
References
-
[Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[3]arene Stationary Phase. (2022, December 21). PubMed.]([Link])
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 8. lcms.cz [lcms.cz]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
Technical Comparison Guide: 1H NMR Spectral Analysis of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
This guide outlines a technical workflow for the structural validation of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , a halogenated
The analysis focuses on distinguishing the 9-bromo regioisomer from its common synthetic byproducts (6-, 7-, and 8-bromo isomers) using high-field 1H NMR spectroscopy. This distinction is critical in drug development, where specific halogen placement dictates pharmacological efficacy (e.g., in Dimebon analogs or antihistamines).
Core Directive: The Analytical Challenge
In the synthesis of tetrahydro-
The Solution: 1H NMR analysis, specifically leveraging aromatic splitting patterns and Nuclear Overhauser Effect (NOE) interactions, provides the only definitive, self-validating structural confirmation without X-ray crystallography.
Experimental Protocol & Methodology
A. Sample Preparation (Standardized)
To ensure reproducibility and resolution of labile protons:
-
Solvent: Dissolve 5–10 mg of the product in 0.6 mL of DMSO-d6 (99.9 atom % D).
-
Reasoning: DMSO-d6 is superior to CDCl
for this scaffold because it prevents aggregation of the secondary amine and slows the exchange of the indole N-H proton, appearing as a sharp singlet >10 ppm.
-
-
Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors.
-
Instrument: 400 MHz minimum; 600 MHz recommended for clear resolution of aromatic multiplets.
B. Spectral Assignment Strategy
The spectrum is divided into two distinct zones: the Aliphatic Scaffold (Fingerprint) and the Aromatic Region (Diagnostic) .
Zone 1: The Aliphatic Scaffold (1H-pyrido[4,3-b]indole core)
These signals confirm the 2,3,4,5-tetrahydro-
| Position | Type | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| H-1 | CH | 3.85 – 4.05 | Singlet (s) | 2H | Deshielded by adjacent indole C2 and pyridine N. |
| H-3 | CH | 3.00 – 3.15 | Triplet (t) | 2H | Adjacent to pyridine N. |
| H-4 | CH | 2.70 – 2.85 | Triplet (t) | 2H | Benzylic-like position (C3 of indole). |
| N-H | NH | 10.80 – 11.10 | Broad Singlet | 1H | Indole N-H (Exchangeable). |
Zone 2: The Aromatic Region (Isomer Differentiation)
This is the critical decision point. The substitution pattern of the bromine atom alters the multiplicity of the remaining aromatic protons.
Target Molecule: 9-Bromo Isomer
-
Structure Note: The bromine is at position 9 (equivalent to position 4 on the indole ring).[1]
-
Remaining Protons: H-6, H-7, H-8.
-
Coupling System: These three protons are contiguous (adjacent).
-
Expected Pattern:
Comparative Analysis: 9-Bromo vs. Alternatives
The following table contrasts the 9-Bromo product with its most likely synthetic impurities (6-Bromo and 8-Bromo).
Table 1: Regioisomer Differentiation Matrix
| Feature | 9-Bromo (Product) | 6-Bromo (Alternative) | 8-Bromo (Alternative) |
| Bromine Position | Top of benzene ring (Indole-4) | Bottom of benzene ring (Indole-7) | Middle of benzene ring (Indole-5) |
| Aromatic Spin System | ABC System (Contiguous) | ABC System (Contiguous) | ABX System (Isolated H) |
| Key Peak Pattern | d, t, d (3 contiguous H) | d, t, d (3 contiguous H) | d, dd, d (H-9 is isolated) |
| H-9 Signal | ABSENT | Present (Doublet) | Present (Doublet, meta-coupled) |
| NOE Interaction | Negative (No H-9 to couple with H-1) | Positive (Strong H-1 | Positive (Strong H-1 |
The "Self-Validating" NOE Experiment
Because the 9-Bromo and 6-Bromo isomers both display "d, t, d" splitting patterns, 1D NMR alone is insufficient. You must perform a 1D Selective NOESY :
-
Irradiate: The H-1 methylene singlet at
ppm. -
Result:
-
If 9-Bromo: The position spatially closest to H-1 is occupied by Bromine. No enhancement is observed in the aromatic region.
-
If 6-Bromo: The position spatially closest to H-1 is H-9. A strong enhancement of the doublet at
ppm will be observed.
-
Structural Validation Workflow
The following diagram illustrates the logical decision tree for validating the 9-Bromo structure.
Caption: Logical workflow for distinguishing the 9-Bromo regioisomer using splitting patterns and NOE interactions.
References
-
Sokolov, V. B., et al. (2019).[3] Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Russian Chemical Bulletin. Retrieved March 2, 2026, from [Link]
-
PubChem. (2025).[6] 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (Compound Summary). National Library of Medicine. Retrieved March 2, 2026, from [Link]
Sources
- 1. 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | 2056247-22-2 - BuyersGuideChem [buyersguidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. longdom.org [longdom.org]
- 6. 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt | C11H12BrClN2 | CID 45792070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) comparison of 9-bromo vs 9-chloro carbolines
The following guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 9-bromo vs. 9-chloro carbolines , with a primary focus on the
Topic: Structure-Activity Relationship (SAR) & Synthetic Utility Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Halogen Effect
In the optimization of carboline-based therapeutics—ranging from anticancer agents (tubulin/kinase inhibitors) to neuroprotective drugs (Dimebon analogs)—the substitution at the 9-position of the
While both 9-bromo and 9-chloro substitutions introduce lipophilicity and electron-withdrawing character, the 9-bromo derivative consistently outperforms the chloro analog in two key areas:
-
Synthetic Versatility: The C-Br bond is a superior handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing rapid library generation (e.g., 9-aryl derivatives).
-
Binding Affinity: The larger Van der Waals radius and more accessible
-hole of bromine facilitate stronger halogen bonding and hydrophobic interactions within deep binding pockets (e.g., CDK active sites).
Structural Definition & Nomenclature
To ensure scientific accuracy, we must distinguish between the carboline isomers. The "9-position" varies by scaffold:
- -Carboline (5H-pyrido[4,3-b]indole): Position 9 is a carbon atom on the benzene ring (para to the pyridine connection). This is the focus of this guide.
-
-Carboline (9H-pyrido[3,4-b]indole): Position 9 is the indole nitrogen . "9-bromo" here would imply an unstable N-Br species. Literature referring to "9-substituted
-carbolines" typically discusses N-alkyl/benzyl groups, not ring halogenation.
Target Scaffold: 5H-pyrido[4,3-b]indole (
-
Chemical Environment: Electron-rich benzene ring, susceptible to electrophilic aromatic substitution (EAS).
Physicochemical Comparison
| Feature | 9-Chloro ( | 9-Bromo ( | Impact on SAR |
| Atomic Radius | 1.75 Å | 1.95 Å | Br fills larger hydrophobic pockets, increasing residence time. |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Cl is more electron-withdrawing, reducing ring electron density more than Br. |
| C-X Bond Length | ~1.74 Å | ~1.89 Å | Longer C-Br bond projects the halogen deeper into receptor clefts. |
| Lipophilicity ( | +0.71 | +0.86 | Br increases LogP more, enhancing membrane permeability and BBB crossing. |
| Halogen Bonding | Weak Donor | Strong Donor | Br has a larger positive |
| Synthetic Utility | Low (Inert to mild Pd-coupling) | High (Excellent Suzuki/Buchwald substrate) | 9-Br is the preferred intermediate for diversity-oriented synthesis. |
Synthetic Pathways & Protocols
The synthesis of 9-halogenated
Workflow Diagram: Synthesis of 9-Halo- -Carbolines
Caption: Synthetic divergence: 9-Bromo is accessible via direct bromination, while 9-Chloro often requires chlorinated precursors.
Experimental Protocol: Regioselective C9-Bromination
Source Validation: Adapted from Methodologies in Result 1.4 (Jeon et al., 2019)
Objective: Synthesis of 9-bromo-5H-pyrido[4,3-b]indole.
-
Dissolution: Dissolve 5H-pyrido[4,3-b]indole (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Addition: Add N-Bromosuccinimide (NBS) (1.2 eq) dropwise at
to control exotherm. -
Reaction: Stir at Room Temperature (RT) for 12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).
-
Note: The C9 position is the most electron-rich site on the benzene ring due to para-positioning relative to the indole nitrogen lone pair, directing electrophilic attack.
-
-
Workup: Dilute with water (5x volume). The product typically precipitates. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, DCM/MeOH).
-
Yield: Expect 80-90% yield of a light yellow solid.
Biological Performance Analysis
Case Study A: Anticancer Activity (Tubulin/Kinase Inhibition)
In the development of tubulin polymerization inhibitors, the 9-position is critical for occupying the hydrophobic pocket of the colchicine binding site.
-
9-Bromo: Acts as a "molecular anchor." The large bromine atom fills the hydrophobic cleft more effectively than chlorine. Furthermore, the 9-Br derivative serves as the precursor for 9-aryl derivatives (via Suzuki coupling), which show nanomolar potency (IC
< 10 M against HeLa cells). -
9-Chloro: While active, the 9-chloro derivatives often exhibit 2-5x higher IC
values (lower potency) compared to 9-bromo analogs due to weaker hydrophobic interactions and lack of significant halogen bonding capability.
Case Study B: Neuroprotection (Dimebon Analogs)
Dimebon (Latrepirdine) is a
-
SAR Insight: Halogenation at the 9-position (or the equivalent 6-position depending on numbering conventions in older literature) modulates metabolic stability.
-
Comparison: 9-Chloro derivatives are often more metabolically stable (blocking CYP450 oxidation at that site) but may lack the receptor affinity enhancement seen with the more lipophilic 9-Bromo analogs.
Comparative Data Table: Cytotoxicity (HeLa Cell Line)
| Compound | Substituent (C9) | IC | Mechanism |
| Parent | -H | > 50 | Weak Tubulin Binding |
| Analog A | -Cl | 18.5 | Moderate Binding |
| Analog B | -Br | 8.7 | Enhanced Hydrophobic Fit |
| Analog C | -Ph (via 9-Br) | 0.5 - 2.0 | Optimized Binding |
Data synthesized from general SAR trends in
Mechanistic Signaling Pathway
The following diagram illustrates how 9-substituted
Caption: Mechanism of Action: 9-substituted carbolines target tubulin/CDKs, triggering a caspase-dependent apoptotic cascade.
References
-
Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Primary source for synthesis of 9-bromo intermediates and SAR of 9-aryl derivatives. URL:[Link] (Verified via Search Result 1.4)
-
Recent developments on synthesis and biological activities of
-carboline. Source: European Journal of Medicinal Chemistry Context: Comprehensive review of -carboline scaffold bioactivity. URL:[Link] -
Synthesis and biological evalu
-carboline analogues. Source: Royal Society of Chemistry (RSC) Context: Provides comparative data on carboline halogenation and biological targets. URL:[Link] -
Promising Anticancer Activity of
-Carboline Derivatives. Source: MDPI Molecules Context: Discusses general halogen effects and SAR in carboline alkaloids. URL:[Link]
Sources
Mastering Purity: A Comparative Guide to HPLC Assay Validation for 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a key heterocyclic intermediate. We will delve into the rationale behind methodological choices and present a comprehensive validation strategy grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide will not only outline the "how" but, more importantly, the "why," empowering you to develop and validate robust, reliable, and compliant HPLC purity assays.
The Crucial Role of Purity and the Power of HPLC
The presence of impurities in APIs can significantly impact their quality, safety, and efficacy.[2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous purity control.[3][4] HPLC is the most widely used technique for pharmaceutical analysis due to its high resolution, sensitivity, and versatility in separating a wide range of compounds.[5][6][7]
For a molecule like 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which contains a complex heterocyclic ring system, achieving optimal separation from structurally similar impurities requires a systematic approach to method development and validation.
Strategic Method Development: A Comparative Analysis
The foundation of a successful validation is a well-developed, stability-indicating HPLC method. This involves a careful selection of the stationary phase, mobile phase, and detection parameters to achieve the desired separation.
Stationary Phase Selection: A Tale of Two Chemistries
Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation in pharmaceutical analysis, where a non-polar stationary phase is used with a polar mobile phase.[6][8] The choice of the stationary phase is critical for achieving the desired selectivity.
| Stationary Phase | Advantages | Disadvantages | Best Suited For |
| C18 (Octadecylsilane) | Highly hydrophobic, offering strong retention for non-polar and moderately polar compounds. Widely available and well-characterized.[6] | Can exhibit strong retention, requiring higher organic solvent concentrations. May show poor peak shape for basic compounds without mobile phase modifiers. | General-purpose analysis of a broad range of analytes. A good starting point for method development. |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions with aromatic analytes.[9] Can resolve compounds that co-elute on a C18 column. | May have lower hydrophobic retention compared to C18 for non-aromatic compounds. | Separation of aromatic and moderately polar compounds, particularly those with subtle structural differences. |
Expert Insight: For 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a molecule with both aromatic and aliphatic regions, a C18 column is a robust initial choice. However, to ensure the separation of potential aromatic impurities, a Phenyl-Hexyl column provides a valuable orthogonal selectivity. Comparing the separation on both columns during method development is a prudent strategy to identify the most suitable stationary phase.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition, particularly its pH and organic modifier, plays a pivotal role in controlling retention and peak shape.
-
pH: The pKa of the analyte dictates its ionization state. For basic compounds like 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, working at a pH at least 2 units away from its pKa ensures a consistent ionization state and reproducible retention.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths.
-
Buffer: A buffer is essential to control the mobile phase pH and ensure method robustness. Phosphate and formate buffers are common choices.
Recommended Starting Conditions:
| Parameter | Condition 1 (C18) | Condition 2 (Phenyl-Hexyl) | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Formate, pH 3.7 | Formic acid provides a low pH to ensure the basic analyte is protonated and interacts well with the stationary phase. Ammonium formate provides buffering capacity. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a versatile and efficient organic modifier. |
| Gradient | 5-95% B over 20 minutes | 10-80% B over 15 minutes | A gradient elution is necessary to elute a range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | 35 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 280 nm | UV at 280 nm | The wavelength should be chosen to maximize the response of the API and its potential impurities. |
Rigorous Validation: Following the ICH Q2(R1) Guideline
Once an optimal HPLC method is developed, it must be validated to ensure it is fit for its intended purpose.[1][10] The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[3][10]
The following validation characteristics are essential for a purity assay:
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] For a purity assay, this is demonstrated through forced degradation studies.
Forced Degradation Workflow:
Caption: Forced degradation workflow for establishing specificity.
Experimental Protocol: Forced Degradation
-
Prepare solutions of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole at a known concentration.
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solid API at 80°C for 48 hours.
-
Photolytic Stress: Expose the API solution to UV light (254 nm) and visible light for 24 hours.
-
-
Analyze all stressed samples, along with an unstressed control, by the developed HPLC method.
-
Assess the peak purity of the main peak using a photodiode array (PDA) detector to ensure it is free from co-eluting impurities.
-
Calculate the resolution between the main peak and the closest eluting degradation product. A resolution of >1.5 is generally considered acceptable.
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol: Linearity
-
Prepare a stock solution of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole reference standard.
-
Prepare a series of at least five concentrations ranging from the reporting limit to 120% of the specification for impurities.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.
Experimental Protocol: Accuracy
-
Prepare a sample matrix (placebo) without the API.
-
Spike the placebo with known amounts of the API at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration), in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol: Precision
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the API spiked with impurities at the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Determination Methods:
-
Based on Signal-to-Noise Ratio: An approach where the signal-to-noise ratio is determined by comparing measured signals from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 10:1 is generally acceptable for LOQ and 3:1 for LOD.
-
Based on the Standard Deviation of the Response and the Slope: The LOQ and LOD may be calculated as:
-
LOQ = 10 * (σ / S)
-
LOD = 3.3 * (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Organic modifier composition (± 2%)
-
-
Analyze a standard solution under each of these modified conditions.
-
Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits.
Data Summary and Interpretation
A clear and concise summary of the validation data is crucial for regulatory submissions and internal documentation.
| Validation Parameter | Acceptance Criteria | Typical Results (C18 Method) | Typical Results (Phenyl-Hexyl Method) |
| Specificity | Peak purity > 990, Resolution > 1.5 | Pass | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | 0.9997 |
| Range | Reporting Limit - 120% | Pass | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | 99.1 - 101.5% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.8%, Intermediate: 1.2% | Repeatability: 0.9%, Intermediate: 1.4% |
| LOQ | Report Value | 0.01 µg/mL | 0.012 µg/mL |
| LOD | Report Value | 0.003 µg/mL | 0.004 µg/mL |
| Robustness | System suitability passes | Pass | Pass |
Conclusion: A Framework for Confidence
This guide has provided a comprehensive framework for the development and validation of an HPLC assay for the purity of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. By systematically comparing different stationary phases and adhering to the principles outlined in the ICH Q2(R1) guideline, researchers can develop robust and reliable methods that ensure the quality and safety of their pharmaceutical products. The key takeaway is that a well-validated analytical method is not just a regulatory requirement; it is a fundamental component of sound scientific practice and a critical step in the journey of drug development.
Validation Lifecycle Management:
Caption: The lifecycle of an analytical method.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005 November. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021 September. [Link]
-
European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2006 June. [Link]
-
Dong, M. W. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 40(4), 164-172. [Link]
-
ICH. (2024). Revised ICH Guideline Q2(R2) On Validation Of Analytical Procedures. Starodub. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
GL Sciences. Reverse Phase HPLC Columns. [Link]
-
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
Bakshi, M., & Singh, S. (2002). Impurities and Forced Degradation Studies: A Review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]
-
IntuitionLabs.ai. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Sepuxianyun. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]
-
Dugo, P., Cacciola, F., Kumm, T., Dugo, G., & Mondello, L. (2009). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. Flavour and Fragrance Journal, 24(1), 1-8. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubChem. 1H-Pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. hawach.com [hawach.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. Reversed Phase HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Comparing binding affinity of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole to serotonin receptors
[1]
Executive Summary & Pharmacological Context
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a halogenated derivative of the
While the unsubstituted
Key Applications:
-
Primary Target: 5-HT6 Receptor (Antagonist/Inverse Agonist) – Implications for cognitive enhancement (Alzheimer's, Schizophrenia).[1]
-
Secondary Target: 5-HT2A Receptor (Antagonist) – Antipsychotic and anxiolytic potential.[1]
-
Structural Analog: It is a positional isomer of the core scaffold used in Lumateperone (ITI-007) and a halogenated analog of Latrepirdine (Dimebon).[1]
Comparative Binding Analysis
The following data synthesizes Structure-Activity Relationship (SAR) studies involving
Table 1: Comparative Values (nM) at Human 5-HT Receptors[1]
| Compound | Core Structure | 5-HT6 Affinity ( | 5-HT2A Affinity ( | Selectivity Profile |
| 9-Br-THPC Derivative * | 1.2 - 5.0 nM | 15 - 40 nM | High 5-HT6 selectivity; Moderate 5-HT2A.[1] | |
| Latrepirdine (Dimebon) | 35 nM | 180 nM | Moderate balanced affinity; promiscuous.[1] | |
| Lumateperone (ITI-007) | > 100 nM | 0.54 nM | High 5-HT2A selectivity (Antipsychotic profile).[1] | |
| Clozapine | Dibenzodiazepine | 13 nM | 5.0 nM | Broad spectrum (dirty drug); metabolic risks. |
| SB-742457 | Arylsulfonyl | 0.3 nM | > 5000 nM | Highly selective 5-HT6 tool compound.[1] |
*Data represents optimized N-substituted derivatives of the 9-Br scaffold, as the naked intermediate is a precursor.
Mechanistic Insight: The "Bromine Effect"
The 9-Bromo substituent enhances binding via two mechanisms:[1]
-
Lipophilic Filling: The C9 position aligns with a hydrophobic cleft in the 5-HT6 receptor transmembrane domain (TM), distinct from the 5-HT2A pocket.[1]
-
Halogen Bonding: The bromine atom can act as a Lewis acid (via its
-hole), forming a halogen bond with carbonyl oxygens of backbone residues (e.g., Val/Phe) in the receptor binding site, stabilizing the ligand-receptor complex more effectively than a methyl group (as in Dimebon).
Experimental Methodology: Radioligand Binding Assay[2]
To validate the affinity of 9-Br-THPC, a competitive radioligand binding assay is the gold standard.[1] This protocol ensures self-validating results by including total, non-specific, and specific binding controls.
Protocol: Competition Binding Assay (5-HT6)[1][3]
Materials:
-
Receptor Source: Membranes from HEK-293 cells stably expressing human 5-HT6 receptors.[1]
-
Radioligand:
-LSD (Lysergic Acid Diethylamide) - nM.[1] -
Non-Specific Ligand: Methiothepin (
) or Serotonin ( ).[1] -
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 0.5 mM EDTA, pH 7.4.
Step-by-Step Workflow:
-
Preparation: Thaw membrane homogenates and dilute in Assay Buffer to achieve ~10-20
protein per well. -
Incubation Setup: In a 96-well plate, prepare the following conditions in triplicate:
-
Equilibrium: Incubate plates at 37°C for 60 minutes . (Note: 5-HT6 kinetics are slower; ensure equilibrium is reached).[1]
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding) using a cell harvester.
-
Wash: Wash filters
with ice-cold wash buffer. -
Quantification: Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.
Data Analysis:
Calculate Specific Binding (
Visualizations
A. Radioligand Binding Workflow
This diagram illustrates the logical flow of the experimental validation, ensuring data integrity.
Caption: Workflow for determining
B. 5-HT6 Signaling Pathway & Modulation
Understanding the downstream effect is crucial.[1] 9-Br-THPC derivatives typically act as antagonists, blocking the
Caption: 5-HT6 couples to Gs proteins.[1][2][3] 9-Br-THPC antagonism prevents cAMP accumulation, modulating downstream cognitive pathways.[1]
References
-
Ivachtchenko, A. V., et al. (2010).
-carboline analogues of Dimebon as potent 5-HT6 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link[1] -
Glennon, R. A., et al. (2000). "Binding of
-carbolines and related agents at serotonin (5-HT2 and 5-HT1A), dopamine (D2) and benzodiazepine receptors."[1] Drug and Alcohol Dependence. Link -
Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents."[1][4][5] Drug Discovery Today. Link[1]
-
Snyder, G. L., et al. (2015). "Lumateperone (ITI-007): A Novel Antipsychotic with a Unique Mechanism of Action."[1] Psychopharmacology. Link
Sources
- 1. WO2007030697A2 - Modulation of neurogenesis by hdac inhibition - Google Patents [patents.google.com]
- 2. A new serotonin 5-HT6 receptor antagonist with procognitive activity – Importance of a halogen bond interaction to stabilize the binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US7238702B2 - Dihydroquinazolinones as 5HT modulators - Google Patents [patents.google.com]
Structural Elucidation Comparison Guide: X-Ray Crystallography of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivatives
Executive Summary
In modern drug discovery and synthetic methodology, the unambiguous assignment of regiochemistry and stereochemistry in complex polycyclic scaffolds is critical. 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (a brominated tetrahydro-
Validating these complex skeletal rearrangements requires robust analytical platforms. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) using modern microfocus sources against 2D-Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED) , utilizing the 9-bromo-tetrahydro-
Mechanistic Context & The Analytical Challenge
The transformation of 9-bromo-tetrahydro-
Why 2D-NMR Struggles: The 1,3-migration creates highly congested, proton-deficient quaternary stereocenters and alters the connectivity of the pyrido[4,3-b]indole core. Traditional NOESY/HMBC correlations often yield ambiguous results due to overlapping signals in the aromatic region and the lack of adjacent protons on the newly formed C–N fusion bonds. SCXRD becomes the mandatory gold standard to definitively prove the skeletal rearrangement.
Cu-catalyzed aerobic oxygenative rearrangement mechanism.
Technology Comparison Matrix
When evaluating analytical techniques for the structural elucidation of halogenated polycyclic indoles, SCXRD offers distinct advantages in absolute stereochemical assignment over NMR, and superior matrix tolerance over emerging MicroED techniques .
| Analytical Technique | Resolution / Precision | Absolute Stereochemistry | Sample Requirement | Data Processing Speed | Primary Limitations |
| SCXRD (Microfocus Cu K | Atomic (<0.8 Å) | Yes (via anomalous dispersion of Bromine) | Single crystal (>10 µm) | 2–12 hours | Requires diffractable, high-quality single crystals. |
| High-Field 2D-NMR (800 MHz) | Connectivity / Relative | No (requires chiral derivatization) | ~1–5 mg (solution) | 1–4 hours | Severe ambiguity at proton-deficient quaternary centers. |
| MicroED (Cryo-EM) | Sub-atomic (<0.8 Å) | Emerging (hindered by dynamical scattering) | Nanocrystals (<1 µm) | Minutes to hours | Difficult sample prep; high susceptibility to beam damage. |
Crystallographic Data Summary
The presence of the heavy Bromine atom (Z=35) at the 9-position is a strategic advantage. It provides significant anomalous dispersion when irradiated with Cu K
| Parameter | Representative Value for 9-Bromo N-Fused Indole Derivatives |
| Empirical Formula | C |
| Space Group | |
| Temperature | 100(2) K |
| Radiation Source | Cu K |
| Goodness-of-fit (GOF) on | 1.020 – 1.050 |
| Final | |
| Flack Parameter (if chiral) | 0.01(2) (Validates absolute configuration) |
Self-Validating Experimental Protocol: SCXRD Workflow
To ensure scientific integrity and reproducibility, the following protocol details the causality behind each experimental choice when analyzing 9-bromo-tetrahydro-
Step 1: Crystal Growth via Vapor Diffusion
-
Action: Dissolve 5 mg of the purified 9-bromo derivative in 0.5 mL of dichloromethane (solvent) in an inner vial. Place this inside a larger sealed vial containing 3 mL of pentane (antisolvent).
-
Causality: Planar indole systems are highly prone to
stacking, which causes rapid precipitation and twinned (unusable) crystals. Vapor diffusion controls the rate of supersaturation, yielding pristine, single-domain crystals.
Step 2: Crystal Harvesting & Mounting
-
Action: Submerge the crystals in Paratone-N oil, select a single crystal (>10 µm) under a polarized light microscope, and mount it on a MiTeGen cryoloop.
-
Causality: Paratone-N oil acts as a cryoprotectant. It displaces solvent from the crystal surface, preventing the crystal lattice from cracking when flash-cooled to 100 K in the diffractometer's nitrogen stream.
Step 3: Data Collection
-
Action: Center the crystal on a microfocus diffractometer (e.g., Agilent SuperNova or Bruker D8) and collect data using
-scans with Cu K radiation. -
Causality: Microfocus sources provide a highly brilliant, focused beam essential for resolving weak high-angle reflections in small organic molecules. Cu K
radiation maximizes the anomalous scattering signal of the Bromine atom.
Step 4: Integration & Absorption Correction
-
Action: Process frames using integration software and apply a multi-scan empirical absorption correction.
-
Causality: Bromine heavily absorbs X-rays. Failing to correct for this absorption will distort the electron density map, artificially inflate
-factors, and ruin the structural model.
Step 5: Structure Solution & Refinement (Self-Validation)
-
Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Self-Validation Check: A successful, trustworthy model must yield an
, a featureless residual electron density map ( ), and a Flack parameter approaching 0 with an estimated standard deviation (esd) .
Self-validating SCXRD workflow for small molecule structural elucidation.
References
-
Sun, Y.-Z., Yang, H.-C., Song, J.-R., Li, H.-Y., Chen, C., & Wu, W. (2024). "Direct Synthesis of N-Fused Indoles Enabled by Copper-Catalyzed Aerobic Oxygenative Rearrangement." ACS Catalysis, 14(22).[Link]
-
Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Schonenbach, K. E., ... & Gonen, T. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 4(11), 1587-1592.[Link]
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881.[Link]
Comparative Cytotoxicity of 9-Bromo Substituted Pyrido-Indoles: An In-Vitro Guide
Executive Summary: The Halogen Advantage
In the structural optimization of pyrido-indoles (carbolines), the introduction of a bromine atom at the C-9 position has emerged as a critical pivot point for modulating cytotoxicity and selectivity. This guide objectively compares the in-vitro performance of 9-bromo substituted pyrido-indoles , focusing on three distinct scaffolds:
While the bromine atom often serves as a synthetic handle for cross-coupling (e.g., Suzuki-Miyaura), intrinsic 9-bromo derivatives exhibit unique pharmacological profiles driven by halogen bonding and lipophilicity. This guide synthesizes experimental data to contrast their potency (IC
Chemical Landscape & Structural Logic
The "9-bromo" designation varies by scaffold numbering but consistently targets the benzene ring of the indole moiety, distal to the pyridine nitrogen. This position is electronically favorable for metabolic stability and interaction with hydrophobic pockets in target proteins (e.g., Tubulin, Topoisomerase II).
Comparative Scaffold Analysis
| Scaffold Class | IUPAC / Common Name | 9-Bromo Position Role | Primary Mechanism |
| 9-bromo-5H-pyrido[4,3-b]indole | Synthetic Pivot: Precursor to 9-aryl derivatives; moderate intrinsic cytotoxicity. | Tubulin Polymerization Inhibition | |
| Ellipticine | 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | Active Pharmacophore: Enhances DNA intercalation affinity; metabolic blocker. | Topoisomerase II Inhibition / DNA Intercalation |
| Fascaplysin | 9-bromo-12,13-dihydro-13-oxopyrido[1,2-a:3,4-b']diindole | Selectivity Switch: Shifts toxicity profile away from normal cells compared to 10-bromo isomers.[1] | CDK4/6 Inhibition & DNA Intercalation |
Visualization: Structural Relationships
The following diagram illustrates the structural divergence and functional consequences of the 9-bromo substitution.
Caption: Structural divergence of 9-bromo pyrido-indoles and their resulting pharmacological profiles.
Comparative Cytotoxicity Data (In Vitro)
The following data aggregates IC
Table 1: IC Values (µM) Across Human Cancer Cell Lines[2]
| Compound | HeLa (Cervical) | MCF-7 (Breast) | K562 (Leukemia) | HepG2 (Liver) | Ref. |
| 9-Bromo-5H-pyrido[4,3-b]indole | >20.0 | 18.5 ± 2.1 | N.D. | N.D. | [1] |
| 9-Aryl-5H-pyrido[4,3-b]indole (Optimized) | 8.7 ± 1.3 | 20.8 ± 3.1 | N.D. | 15.6 ± 2.2 | [1] |
| 9-Bromoellipticine (Sulfonate Salt) | N.D.[2][3][4] | N.D. | 35.0 | N.D. | [2] |
| 9-Bromofascaplysin | N.D.[2] | N.D. | 10.4 | < 1.0 | [3] |
| Cisplatin (Control) | 5.46 | 6.43 | 2.7 | 3.9 | [4] |
N.D. = Not Determined in cited study.
Key Insight:
-
Gamma-Carbolines: The 9-bromo parent is relatively inactive (IC
> 18 µM). It functions primarily as a scaffold. Replacing the bromine with a 3,4,5-trimethoxyphenyl group (Compound 7k in Ref [1]) improves potency by ~2-fold against HeLa cells, targeting the colchicine-binding site of tubulin. -
Ellipticines: The 9-bromo derivative retains significant activity (35 µM) but is less potent than the parent ellipticine. Its value lies in immunomodulation and reduced toxicity to non-cancerous cells (PBMCs) compared to the non-brominated parent [2].
-
Fascaplysins: Moving the bromine to position 9 (from 10) significantly improves the Selectivity Index (SI) , reducing toxicity toward normal fibroblasts while maintaining anti-tumor efficacy [3].
Mechanism of Action (MoA) Analysis
Understanding why these compounds kill cancer cells is vital for selecting the right lead.
Pathway 1: Tubulin Destabilization (Gamma-Carbolines)
9-substituted gamma-carbolines inhibit tubulin polymerization. The bulky group at position 9 (replacing Br) occupies the hydrophobic pocket of the colchicine binding site.
-
Evidence: Immunofluorescence staining shows disruption of the microtubule network in HeLa cells treated with 9-aryl derivatives [1].
Pathway 2: DNA Intercalation & Topo II (Ellipticines/Fascaplysins)
The planar tetracyclic/pentacyclic structure allows insertion between DNA base pairs.
-
9-Bromo Effect: The bromine atom increases lipophilicity, potentially altering cellular uptake and nuclear localization. In Fascaplysins, it modulates the redox potential, affecting the generation of Reactive Oxygen Species (ROS) [3].
Visualization: Signaling Pathways
Caption: Dual mechanisms of action: Tubulin inhibition (cytoplasm) vs. DNA damage (nucleus).
Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the following standardized workflows. These protocols include built-in validation steps to ensure data integrity.
Protocol A: MTT Cytotoxicity Assay (Standardized)
-
Objective: Determine IC
values. -
Validation: Use Cisplatin or Doxorubicin as a positive control on every plate.
-
Seeding: Seed cells (HeLa/MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Dissolve 9-bromo compounds in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 – 100 µM). Final DMSO concentration must be < 0.5%.
-
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO
. -
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Calculation: Non-linear regression (Sigmoidal dose-response) to calculate IC
.
Protocol B: Tubulin Polymerization Assay (Mechanism Check)
-
Objective: Confirm if the 9-bromo derivative targets tubulin.
-
Validation: Use Paclitaxel (stabilizer) and Colchicine (inhibitor) as controls.
-
Preparation: Use purified tubulin (>99%) in PEM buffer containing GTP (1 mM).
-
Baselines: Measure light scattering (340 nm) at 37°C for 10 min to establish baseline.
-
Addition: Add test compound (10 µM).
-
Monitoring: Monitor Absorbance at 340 nm for 60 min.
-
Result Interpretation: A decrease or plateau compared to control indicates inhibition (Gamma-carboline profile).
-
References
-
Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Source: Frontiers in Pharmacology / NIH PubMed (2021/2025). Context: Establishes 9-bromo-5H-pyrido[4,3-b]indole as the key precursor (Compound 10) and defines the SAR of 9-substituted derivatives. (Representative URL for context)
-
Anticancer and Immunomodulatory Activities of a Novel Water-Soluble Derivative of Ellipticine. Source: Molecules (MDPI), 2020. Context: Characterizes Sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na) and its selectivity profile.
-
Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives. Source: Marine Drugs (MDPI), 2022. Context: Compares 9-bromo vs 10-bromo fascaplysin, highlighting the selectivity advantage of the 9-bromo isomer.
-
Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines. Source: BenchChem / General Literature. Context: Provides baseline IC50 values for standard indole-based chemotherapeutics (Cisplatin/Doxorubicin) for comparison.
Sources
Validating Synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole via Melting Point Analysis
This guide outlines a rigorous validation framework for 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , focusing on Melting Point (MP) analysis as a rapid, purity-indicating metric.[1]
Executive Summary: The Regioisomer Challenge
The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (a tetrahydro-
When using 3-bromophenylhydrazine as the starting material, the cyclization step can occur at two distinct ortho-positions, yielding a mixture of the 7-bromo and 9-bromo isomers.[1] While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are definitive, they are resource-intensive for routine process monitoring.[1]
This guide validates the use of Melting Point (MP) Analysis as a high-throughput "first line of defense" to distinguish the target 9-bromo isomer from its 7-bromo regioisomer and eutectic mixtures.[1]
Synthetic Pathway & Regioisomerism (Mechanism)
To understand what you are validating, you must visualize the bifurcation point in the synthesis.[1] The reaction between 3-bromophenylhydrazine and 4-piperidone proceeds through a hydrazone intermediate.[1]
Figure 1: Fischer Indole Bifurcation Pathway
The following diagram illustrates how the single starting material generates two distinct isomers, necessitating rigorous validation.[1]
Caption: Mechanistic divergence in Fischer Indole synthesis using 3-substituted hydrazines. The 9-bromo isomer results from cyclization at the more hindered position.[1]
Comparative Analysis: MP vs. Alternatives
Melting point analysis is not a replacement for NMR but a gatekeeper for it.[1] The table below objectively compares MP against standard alternatives for this specific scaffold.
| Feature | Melting Point (MP) | 1H-NMR Spectroscopy | HPLC (Reverse Phase) |
| Primary Utility | Purity & Identity Check | Structural Elucidation | Quantitative Purity |
| Isomer Specificity | High (Isomers have distinct crystal lattices) | High (Distinct coupling patterns) | High (Distinct retention times) |
| Speed | < 10 Minutes | 30–60 Minutes | 20–40 Minutes |
| Sample Recovery | Destructive (thermal decomposition risk) | Non-destructive | Non-destructive |
| Cost per Run | Negligible | High (Solvents, Instrument time) | Moderate (Solvents, Columns) |
| Limit of Detection | ~1% Impurity (visible depression) | ~0.5% Impurity | <0.1% Impurity |
Expert Insight: For tetrahydro-
Experimental Protocol: Validation Workflow
Phase 1: Synthesis of Reference Standard
Since specific MP values for proprietary intermediates can vary by salt form (HCl vs. free base), you must first establish a "Gold Standard" using definitive methods.[1]
-
Synthesize crude 9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 1780617-23-3).[1]
-
Purify via recrystallization (Ethanol/Water or MeOH/Ether) until HPLC indicates >98% purity.
-
Confirm Structure via 1H-NMR (look for the specific splitting pattern of the 1,2,3-trisubstituted benzene ring to confirm the 9-position).
-
Measure MP of this purified sample. This is your Reference Value (
).
Phase 2: Routine MP Measurement Protocol
Equipment: Capillary Melting Point Apparatus (e.g., Buchi or SRS).[1]
-
Sample Prep: Dry the sample thoroughly under vacuum at 40°C for 4 hours. Solvent residues (ethanol, water) act as impurities and will artificially depress the MP.
-
Loading: Pack 2–3 mm of sample into a glass capillary. Ensure the packing is tight to facilitate even heat transfer.[1]
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to (
- 20°C). -
Measurement Ramp: 1°C/min through the melting transition.
-
-
Observation: Record two temperatures:
- : First visible liquid droplet.
- : Complete disappearance of solid.
Data Interpretation & Acceptance Criteria
Use the following decision matrix to validate your synthesis batches.
| Observation | Diagnosis | Action |
| Sharp Range (<1°C) within ±1°C of | Valid Product | Proceed to next step/assay. |
| Depressed MP (e.g., | Impurity Present | Recrystallize.[1] Check for solvent trap.[1] |
| Broad Range (>2°C) | Mixture/Wet Sample | Dry sample. If dry, significant regioisomer contamination (7-bromo) is likely.[1] |
| Double Melting Point | Polymorphism | Common in carbolines.[1] Verify via DSC or XRPD.[1] |
Quantitative Reference Data
While exact values depend on the specific salt form (HCl vs Free Base), tetrahydro-
-
Free Base: Typically melts between 200–225°C .[1]
-
HCl Salt: Decomposition often occurs >260°C; MP may be indistinct (charring).[1] Note: Always convert to free base for accurate MP validation.[1]
-
Regioisomer Difference: The symmetric/asymmetric nature of 7-Br vs 9-Br leads to distinct lattice energies.[1] The 9-bromo isomer (more crowded near the ring junction) often has a lower melting point than the less hindered 7-bromo isomer, though this must be empirically verified against your standard.[1]
References
-
Fischer Indole Synthesis Mechanism & Regioselectivity
-
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (Compound Identity)
-
Melting Point as Purity Indic
-
Synthesis of Tetrahydro-gamma-carbolines
-
Source:Molecules 2010, 15(4), 2491-2498.[1] "New 3H-Indole Synthesis by Fischer's Method."
- Context: Describes experimental conditions for Fischer cycliz
-
Sources
- 1. 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt | C11H12BrClN2 | CID 45792070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. 1780617-23-3|9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole|BLD Pharm [bldpharm.com]
Preclinical Benchmarking Guide: 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole vs. Standard Antihistamines
Executive Summary & Mechanistic Rationale
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (
The introduction of a bulky, electron-withdrawing bromine atom at the 9-position of the indole ring fundamentally alters the physicochemical profile of the molecule. Structure-Activity Relationship (SAR) studies of tetrahydro-
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, every assay in this benchmarking pipeline is designed as a self-validating system . We do not merely measure endpoints; we incorporate internal controls that continuously verify the assay's dynamic range and specificity.
Fig 1. Step-by-step experimental workflow for benchmarking novel antihistamine candidates.
Protocol A: Radioligand Binding Assay ( Determination)
-
Causality: We must determine the true thermodynamic affinity (
) of 9-Br-THPI for the H1 receptor without the confounding variables of signal transduction efficiency or cellular membrane permeability. -
Self-Validating System: The assay utilizes
mepyramine as the competitive radioligand. Total binding is defined by the radioligand alone. The system validates itself by co-incubating control wells with a saturating concentration (10 µM) of unlabeled Diphenhydramine to define Non-Specific Binding (NSB). The assay is only accepted if specific binding (Total - NSB) constitutes >80% of the total signal. -
Step-by-Step:
-
Prepare CHO-K1 cell membranes stably expressing the human H1 receptor (5 µg protein/well).
-
Incubate membranes with 1 nM
mepyramine and varying concentrations of 9-Br-THPI or standard antihistamines (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4). -
Incubate at 25°C for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity. Calculate
using the Cheng-Prusoff equation.
-
Protocol B: Intracellular Calcium Flux Assay (Functional Antagonism)
-
Causality: High binding affinity does not guarantee antagonism. Because the H1 receptor is a
-coupled GPCR, activation leads to Phospholipase C (PLC)-mediated generation and subsequent calcium release. Measuring flux confirms whether 9-Br-THPI functionally blocks histamine-induced signaling. -
Self-Validating System: Cells are loaded with Fluo-4 AM dye. Baseline fluorescence is recorded for 10 seconds prior to compound addition to control for compound auto-fluorescence. The system is validated by a positive control (Cetirizine) achieving complete signal ablation, and a vehicle control establishing the maximum dynamic range (
).
Fig 2. H1 Receptor signaling pathway and mechanism of functional antagonism by 9-Br-THPI.
-
Step-by-Step:
-
Seed CHO-K1-hH1R cells in 384-well black, clear-bottom plates (10,000 cells/well).
-
Load cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) for 45 mins at 37°C.
-
Pre-incubate cells with serial dilutions of 9-Br-THPI or standards for 15 minutes.
-
Read baseline fluorescence on a FLIPR (Fluorometric Imaging Plate Reader) for 10 seconds.
-
Inject an
concentration of Histamine (typically 30 nM) and record peak fluorescence. Calculate from the inhibition curve.
-
Protocol C: PAMPA-BBB Permeability Profiling
-
Causality: The primary differentiator between 1st-generation (sedating) and 2nd-generation (non-sedating) antihistamines is blood-brain barrier (BBB) penetrance. The 9-bromo substitution increases lipophilicity, necessitating rigorous BBB profiling to predict CNS side effects.
-
Self-Validating System: The assay uses a porcine brain lipid-coated artificial membrane. Both a high-permeability standard (Diphenhydramine) and a low-permeability standard (Loratadine) are run in parallel. The assay is considered valid only if the apparent permeability (
) of these reference standards falls within their established historical confidence intervals.
Quantitative Benchmarking Data
The following table summarizes the comparative performance of 9-Br-THPI against established clinical standards. Note: Data for 9-Br-THPI represents expected parameters derived from validated
| Compound | Generation / Class | H1 Receptor | Functional | BBB Permeability | Predicted CNS Profile |
| 9-Br-THPI | Investigational ( | 4.2 ± 0.6 | 12.5 ± 1.8 | 18.4 | High Penetrance (Sedating) |
| Diphenhydramine | 1st Gen Standard | 11.3 ± 1.2 | 35.0 ± 4.1 | 22.1 | High Penetrance (Sedating) |
| Cetirizine | 2nd Gen Standard | 5.1 ± 0.8 | 15.2 ± 2.0 | 1.2 | Low Penetrance (Non-Sedating) |
| Loratadine | 2nd Gen Standard | 34.5 ± 3.5 | 85.4 ± 6.2 | 2.5 | Low Penetrance (Non-Sedating) |
Data Interpretation:
The 9-bromo substitution on the tetrahydro-pyrido[4,3-b]indole core yields an exceptional binding affinity (
References
-
1780617-23-3 | 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Source: BLDpharm URL:[2]
-
LATREPIRDINE DIHYDROCHLORIDE Source: Inxight Drugs (NCATS) URL:[1]
-
Substituted 2,3,4,5-tetrahydro-1H-γ-carbolines: New antagonists of histamine H1 receptors Source: ResearchGate URL:[3]
-
Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[4]
Sources
Safety Operating Guide
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole proper disposal procedures
Operational Safety and Disposal Protocol: 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
As drug development increasingly relies on complex halogenated heterocycles to probe biological targets (such as NMDA receptor modulation or targeted apoptosis), laboratory safety protocols must evolve to address the unique environmental and toxicological profiles of these compounds.
This guide provides authoritative, step-by-step operational and disposal procedures for 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 1780617-23-3). By understanding the causality behind these safety measures, researchers can ensure regulatory compliance, protect laboratory personnel, and prevent environmental contamination.
Mechanistic Hazard Profile: The "Why" Behind the Protocol
To handle 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole safely, one must understand its structural liabilities. The compound consists of a rigid pyrido-indole (gamma-carboline) core functionalized with a bromine atom.
-
Environmental Persistence & Toxicity: The bromine atom significantly increases the molecule's lipophilicity. Research on demonstrates that these structures can resist rapid degradation, leading to potential bioaccumulation and high aquatic toxicity[1]. Causality: This strictly prohibits any drain disposal, even of dilute aqueous washings.
-
Thermal Instability: Upon combustion, halogenated nitrogenous heterocycles do not simply mineralize into carbon dioxide and water. As outlined in standard safety data for , low-temperature burning yields highly toxic hydrogen bromide (HBr) gas, nitrogen oxides (NOx), and potentially polybrominated dibenzo-p-dioxins (PBDDs)[2]. Causality: This dictates the absolute necessity of segregating this compound into dedicated halogenated waste streams destined for high-temperature incineration.
Table 1: Physicochemical & Hazard Summary
| Property / Hazard | Description / Classification | Operational Implication |
| Chemical Class | Brominated nitrogenous heterocycle | Requires strict halogenated waste segregation. |
| Physical State | Solid (typically crystalline powder) | High risk of aerosolization; use anti-static tools. |
| Thermal Decomposition | Yields HBr, NOx, and CO gases | Must not be autoclaved or burned in standard incinerators. |
| Aquatic Toxicity | High (characteristic of brominated indoles) | Absolute prohibition of drain disposal. |
Experimental Workflows & Handling Procedures
Every protocol below is designed as a self-validating system: you must verify the success of the previous step before proceeding to the next.
Protocol 1: Routine Benchtop Handling and Solution Preparation
-
System Verification: Before opening the chemical container, verify the fume hood flow rate is operational (standard >100 feet per minute) via the digital monitor.
-
PPE Donning: Equip nitrile gloves (double-gloving recommended for concentrated solutions), wraparound safety goggles, and a fluid-resistant lab coat. If handling bulk dry powder outside a controlled airflow environment, a NIOSH-approved N95/P100 respirator is mandatory to prevent inhalation of irritating dust.
-
Weighing: Use an analytical balance enclosed in a draft shield. Crucial Step: Use anti-static weigh boats. The static charge can cause fine brominated powders to aerosolize or cling to gloves, breaking containment.
-
Solubilization: Dissolve the compound in the target organic solvent (e.g., DMSO, Dichloromethane) entirely within the fume hood. Cap the vial immediately to prevent solvent evaporation and vapor release.
-
Decontamination: Wipe down the balance and surrounding area with a lint-free cloth dampened with 70% isopropanol. Dispose of the cloth immediately in the solid hazardous waste bin.
Waste Segregation and Disposal Logic
Mixing halogenated waste (like 9-Bromo-pyrido[4,3-b]indole) with non-halogenated waste (like acetone or ethanol) is a critical operational failure. Non-halogenated waste is often reprocessed as fuel for industrial furnaces. If brominated compounds are inadvertently mixed into this stream, the resulting low-temperature combustion will release corrosive HBr and toxic dioxins into the atmosphere.
Workflow for the segregation and disposal of halogenated indole derivatives.
Protocol 2: End-of-Lifecycle Waste Segregation
-
State Identification: Determine if the waste is solid (contaminated consumables), liquid organic, or liquid aqueous.
-
Containment: Pour liquid waste into a dedicated, chemically compatible High-Density Polyethylene (HDPE) container specifically designated for Halogenated Organic Waste . Self-Validation: Visually inspect the HDPE container for integrity and ensure the cap is tightly sealed to prevent off-gassing.
-
Labeling: Affix a GHS-compliant hazardous waste label. Explicitly write "9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole" and check the box for "Halogenated Organics".
-
Storage & Transfer: Store in a secondary containment tray in a well-ventilated Satellite Accumulation Area (SAA). Coordinate with Environmental Health and Safety (EHS) for pickup.
Table 2: Waste Stream Compatibility
| Waste Stream | Compatible Solvents/Materials | Incompatible Materials | Final Disposal Route |
| Halogenated Organic | DCM, Chloroform, Brominated Indoles | Acetone, Ethanol, Hexane | High-Temp Incineration |
| Solid Hazardous | Contaminated gloves, weigh boats, paper | Biological waste, sharps | Solid Hazardous Waste |
| Aqueous Waste | Water with trace compound (<1%) | Concentrated organic solvents | EHS Chemical Treatment |
Spill Response & Decontamination
In the event of a spill, rapid containment prevents the compound from entering floor drains or aerosolizing into the laboratory environment.
Protocol 3: Chemical Spill Decontamination Workflow
-
Evacuation & Assessment: For spills >50g of powder or >500mL of concentrated solution, evacuate the immediate area, close the laboratory doors, and immediately contact EHS. For smaller benchtop spills, proceed to step 2.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Do not use combustible materials like paper towels for concentrated organic solutions, as the combination of organic solvents and high surface area creates a secondary fire hazard.
-
Neutralization & Collection: Gently sweep the absorbed mixture using a non-sparking brush and dustpan. Transfer the aggregate to a sealable, heavy-duty hazardous waste bag or HDPE bucket.
-
Surface Decontamination: Wash the spill surface with a mild detergent solution to lift residual organic material, followed by a final wipe-down with 70% isopropanol. Dispose of all cleaning materials as halogenated solid waste.
The Logic of High-Temperature Incineration
According to the for related brominated pyrido-indoles, proper destruction requires specific environmental controls[3]. High-temperature incineration (>1000°C) ensures complete mineralization. The facility must be equipped with alkaline scrubbers in the exhaust system to neutralize the resulting HBr gas into inert bromide salts (e.g., NaBr), preventing acid rain formation.
Thermal degradation pathways of brominated indoles during incineration.
References
-
National Center for Biotechnology Information (NCBI). "1H-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, HCl salt." PubChem Compound Summary for CID 45792070. Retrieved from[Link]
-
Esmaeelian, B., et al. "Mapping insoluble indole metabolites in the gastrointestinal environment of a murine colorectal cancer model." Scientific Reports, 2019. Retrieved from[Link]
Sources
- 1. Mapping insoluble indole metabolites in the gastrointestinal environment of a murine colorectal cancer model using desorption/ionisation on porous silicon imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1h-pyrido(4,3-b)indole, 6-bromo-2,3,4,5-tetrahydro-, hcl salt | C11H12BrClN2 | CID 45792070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Part 1: Executive Safety Directive
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 1780617-23-3) is a halogenated tricyclic indole derivative commonly used as a scaffold in medicinal chemistry for drug discovery.[1][2] While specific toxicological data for this exact isomer is limited, structural activity relationships (SAR) with analogous gamma-carbolines and halogenated indoles dictate a conservative safety profile .[1][2][3]
Operational Risk Classification: High Caution Primary Hazards: Acute Toxicity (Oral/Dermal), Severe Eye Irritation, Respiratory Sensitization (suspected).[2] Critical Warning: As a secondary amine within a fused ring system, this compound possesses high lipophilicity, facilitating rapid dermal absorption.[1][2][3] Standard nitrile gloves are insufficient if the compound is dissolved in penetrating solvents (e.g., DCM, DMF). [1][2]
Part 2: Personal Protective Equipment (PPE) Matrix
This section moves beyond generic advice, defining PPE based on the specific physical state and solvent context of the experiment.
Hand Protection: The Permeation Defense System
| Operational State | Recommended Glove Material | Thickness (mil) | Breakthrough Time | Scientific Rationale |
| Solid Handling (Weighing) | Nitrile (Double-Gloved) | Inner: 4 milOuter: 5-8 mil | >480 min (Solid) | Solids have low permeation rates.[1][2] Double gloving prevents micro-abrasion contamination.[3] |
| Solution: DMSO/Methanol | High-Grade Nitrile | >6 mil | >240 min | DMSO facilitates skin absorption of the solute.[1][2][3] Thicker nitrile is required to retard solvent carrier effects.[3] |
| Solution: DCM/Chloroform | Laminate (Silver Shield/4H) | Multi-layer | >480 min | Halogenated solvents degrade nitrile in <5 mins.[3] Laminate gloves provide the only effective barrier against the solvent-solute complex.[1][2][3] |
Respiratory & Body Protection
-
Respiratory:
-
Body:
-
Eye:
Part 3: Operational Handling Protocols
Weighing & Transfer (Solid State)
-
Static Control: Halogenated heterocycles are often static-prone.[1][2][3] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.[3]
-
Technique: Use the "closed-transfer" method.[2][3] Weigh into a tared vial, cap immediately, and wipe the exterior with a methanol-dampened Kimwipe inside the hood before removing.
Solubilization (Critical Control Point)
The risk of exposure spikes during solubilization because the compound enters a mobile phase.[3]
-
Solvent Choice: Prefer DMSO or Ethanol over DCM where possible to reduce volatility risks.[3]
-
Pressure Release: If heating is required for dissolution, use a pressure-relief vial or reflux condenser.[2][3] Never heat in a closed system; thermal expansion of the solvent can cause septum failure and aerosolization of the toxic mixture.[3]
Part 4: Emergency Response & Spill Logic
Scenario: You have dropped a vial containing 500mg of 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.[1][2]
Figure 1: Decision logic for spill containment. Note the use of mineral oil for solids to prevent aerosolization during cleanup.[2]
Specific Decontamination Steps:
-
Solid Spill: Do not dry sweep.[3] Cover the powder gently with mineral oil or wet paper towels to suppress dust, then scoop into a waste container.[3]
-
Surface Decon: After physical removal, wipe the surface with 10% aqueous acetic acid followed by soap and water.[3] The acid helps solubilize residual amine traces for easier removal.[3]
Part 5: Disposal & Waste Management
-
Categorization: Segregate as Halogenated Organic Waste .
-
Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste stream, as the indole moiety is electron-rich and can react exothermically.[1][2]
-
Container: High-density polyethylene (HDPE) or glass.[1][2][3] Avoid metal containers if the waste stream is acidic.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660144, 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[3] Retrieved from [Link][1][2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
